2-Chloropyrido[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKBNMPLHFNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731933 | |
| Record name | 2-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-71-8 | |
| Record name | 2-Chloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Chloropyrido[2,3-d]pyrimidine from Aminopyrimidine Precursors
Executive Summary
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous clinically significant therapeutic agents, most notably in the field of oncology.[1][2] Its derivatives are recognized for their ability to act as potent kinase inhibitors. The 2-chloro substituted variant, in particular, serves as a pivotal synthetic intermediate. Its chloro group acts as a versatile leaving group, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and C-N bond formations) to generate diverse libraries of bioactive molecules.[3] This guide provides an in-depth exploration of the primary synthetic strategies for constructing 2-chloropyrido[2,3-d]pyrimidine, with a specific focus on pathways originating from readily accessible aminopyrimidine building blocks. We will dissect two principal methodologies: a multi-step annulation-chlorination sequence and a direct chloro-de-amination via the Sandmeyer reaction, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide strategic synthetic planning for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
Nitrogen-containing heterocycles are cornerstones of modern pharmacology. Among them, the fused ring system of pyrido[2,3-d]pyrimidine has garnered significant attention due to its structural resemblance to purine nucleobases, allowing its derivatives to function as competitive inhibitors for a variety of enzymes, especially ATP-dependent protein kinases.[4] This has led to the development of groundbreaking drugs, including the CDK4/6 inhibitor Palbociclib, used in the treatment of HR-positive breast cancer.[2]
The synthetic utility of this scaffold is largely dependent on the strategic functionalization of its core structure. The 2-chloro derivative is a particularly valuable precursor because the carbon-chlorine bond at this position is readily displaced by a plethora of nucleophiles. This allows for the late-stage introduction of diverse chemical moieties, a critical advantage in structure-activity relationship (SAR) studies during drug discovery. This guide focuses on the foundational chemistry required to access this key intermediate from aminopyrimidines, providing the necessary knowledge for its reliable and efficient synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections originating from aminopyrimidine precursors. This analysis forms the basis for the two distinct synthetic pathways detailed in this guide.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1060816-71-8 | KSB81671 [biosynth.com]
- 4. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Keystone: An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery, a distinction earned due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This bicyclic heterocycle is at the heart of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[3][4][5] Among its many derivatives, 2-Chloropyrido[2,3-d]pyrimidine stands out as a critical synthetic intermediate. Its strategic chloro-substituent at the 2-position serves as a versatile handle, enabling a diverse range of chemical transformations and the subsequent generation of extensive compound libraries for drug development. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for its effective utilization in medicinal chemistry campaigns.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is paramount for its application in synthesis and drug design. While a comprehensive experimental dataset for this compound is not extensively documented in single public repositories, its key properties can be compiled from various sources and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃ | [6] |
| Molecular Weight | 165.58 g/mol | [6] |
| CAS Number | 1060816-71-8 | [6] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| SMILES | C1=CC2=CN=C(N=C2N=C1)Cl | [6] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported and would require experimental determination for specific batches.
Core Reactivity: The Epicenter of Synthetic Diversification
The reactivity of this compound is dominated by the chemistry of its chloro-substituent at the C2 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing two primary avenues for molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The electron-deficient nature of the pyrimidine ring, further activated by the pyridine ring fusion, renders the C2 position exceptionally electrophilic. The chlorine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles.
This reactivity is the cornerstone of functionalizing the 2-position with amines, alcohols, and thiols, leading to the synthesis of a vast number of derivatives with diverse biological activities.[1][7]
Mechanism of SNAr:
The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 1060816-71-8 | KSB81671 [biosynth.com]
- 7. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of 2-Chloropyrido[2,3-d]pyrimidine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloropyrido[2,3-d]pyrimidine
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to derivatives with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] this compound (CAS No. 1060816-71-8) is a key synthetic intermediate, with the chloro-substituent at the 2-position serving as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions.[3]
A thorough understanding of the spectroscopic properties of this core molecule is paramount for unambiguous structure elucidation, reaction monitoring, and quality control in the synthesis of more complex derivatives. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The numbering convention for the pyrido[2,3-d]pyrimidine ring system is illustrated below.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Chloropyrido[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy characterization of 2-Chloropyrido[2,3-d]pyrimidine. This heterocyclic compound is a crucial scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Accurate structural elucidation is paramount for drug development professionals, and NMR spectroscopy serves as the definitive tool for this purpose. This document offers a detailed interpretation of the expected NMR spectra, explains the rationale behind spectral assignments based on molecular structure and electronic effects, and provides a robust, field-proven protocol for data acquisition. The insights presented herein are synthesized from foundational NMR principles and comparative analysis of structurally related compounds reported in the scientific literature.
Molecular Structure and Spectroscopic Rationale
The unambiguous assignment of NMR signals begins with a clear understanding of the molecule's topology and the electronic environment of each nucleus. This compound is a bicyclic heteroaromatic system where a pyridine ring is fused to a pyrimidine ring.
The presence of four electronegative nitrogen atoms and a chlorine atom significantly influences the electron density distribution across the scaffold. This creates distinct magnetic environments for each proton and carbon atom, leading to a well-resolved and interpretable NMR spectrum. The IUPAC numbering convention, essential for discussion, is illustrated below.
Figure 1: Molecular structure and IUPAC numbering of this compound.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum is anticipated to display four distinct signals in the aromatic region, corresponding to the four protons of the heterocyclic core. The chemical shifts are heavily influenced by the deshielding effects of the nitrogen atoms and the electron-withdrawing chloro-substituent.
-
H-7 (Pyridyl Proton): This proton is positioned ortho to the N-8 nitrogen atom. The lone pair of electrons on the nitrogen exerts a strong deshielding effect, shifting this proton significantly downfield. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, ³J) and H-5 (meta-coupling, ⁴J).
-
H-5 (Pyridyl Proton): This proton is ortho to the fused pyrimidine ring junction (C-8a), placing it in an electron-deficient environment. It will also appear as a doublet of doublets (dd) from coupling to H-6 (ortho-coupling, ³J) and H-7 (meta-coupling, ⁴J).
-
H-6 (Pyridyl Proton): Located between H-5 and H-7, this proton will be split by both neighbors. It is expected to appear as a triplet or, more precisely, a doublet of doublets (dd), with two similar ortho-coupling constants. It will likely be the most upfield signal of the pyridine ring protons.
-
H-4 (Pyrimidyl Proton): This is the sole proton on the pyrimidine ring, flanked by two nitrogen atoms (N-3 and C-4a). This environment is intensely electron-poor, causing the H-4 signal to be the most deshielded in the entire spectrum. As it has no adjacent protons, it will appear as a sharp singlet (s).
Based on data from analogous pyridopyrimidine and chloropyrimidine structures, the predicted chemical shifts are summarized in Table 1.[2][3]
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven signals, one for each unique carbon atom in the bicyclic system. The chemical shifts are dictated by hybridization, proximity to heteroatoms, and electronic effects.
-
C-2 and C-4 (Pyrimidyl Carbons): These carbons are directly bonded to two nitrogen atoms, resulting in extreme deshielding. C-2 is further substituted with a chlorine atom, which will shift it significantly downfield, likely making it the most deshielded carbon in the pyrimidine ring.
-
C-4a and C-8a (Bridgehead Carbons): These are quaternary carbons at the ring fusion. Their chemical shifts will be influenced by the multiple nitrogen atoms in their proximity. C-8a, being part of both the pyridine and pyrimidine rings and adjacent to two nitrogen atoms, is expected to be highly deshielded. C-4a is adjacent to three nitrogen atoms and will also be found far downfield.
-
C-5, C-6, and C-7 (Pyridyl Carbons): These protonated carbons will appear in the typical aromatic region. C-7, being adjacent to N-8, will be the most deshielded of the three. C-5 will be moderately deshielded due to its position relative to the fused ring. C-6 is anticipated to be the most shielded carbon of the pyridine ring.
The predicted assignments, derived from analysis of related structures, are presented in Table 1.[3]
Tabulated NMR Data Summary
For clarity and ease of reference, the predicted ¹H and ¹³C NMR data are consolidated below. The exact values may vary slightly depending on the solvent and concentration used during experimental acquisition.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - | - | ~161.0 |
| 4 | ~9.30 | s | - | ~159.5 |
| 4a | - | - | - | ~157.0 |
| 5 | ~8.00 | dd | ³J₅,₆ ≈ 8.0, ⁴J₅,₇ ≈ 1.8 | ~119.0 |
| 6 | ~7.80 | dd | ³J₆,₅ ≈ 8.0, ³J₆,₇ ≈ 4.5 | ~138.0 |
| 7 | ~9.10 | dd | ³J₇,₆ ≈ 4.5, ⁴J₇,₅ ≈ 1.8 | ~154.0 |
| 8a | - | - | - | ~115.0 |
Note: These are estimated values. Unambiguous assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.
Experimental Protocol for NMR Data Acquisition
This section details a standardized, self-validating workflow for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing power for polar heterocyclic compounds. Alternatively, chloroform-d (CDCl₃) can be used if solubility permits.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Referencing: The residual protio-solvent peak (e.g., DMSO at ~2.50 ppm) or added tetramethylsilane (TMS, 0.00 ppm) will serve as the internal standard for chemical shift calibration.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
References
An In-depth Technical Guide to the X-ray Crystallography of 2-Chloropyrido[2,3-d]pyrimidine Derivatives
Preamble: The Structural Significance of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows these molecules to interact with a wide array of biological targets.[1][2] This framework is central to numerous compounds exhibiting a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[3] The introduction of a chlorine atom, particularly at the 2-position, provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, and significantly influences the electronic properties and intermolecular interactions of the molecule, thereby modulating its biological activity.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction (XRD) is the definitive method for obtaining this detailed structural information, providing precise data on bond lengths, bond angles, and the subtleties of crystal packing.[4][5] This guide offers a comprehensive overview of the crystallographic analysis of 2-chloropyrido[2,3-d]pyrimidine derivatives, from synthesis and crystallization to the interpretation of the final crystal structure.
Part 1: Synthesis and Crystallization of Pyrido[2,3-d]pyrimidine Derivatives
A robust synthetic strategy and meticulous crystallization process are the foundational pillars upon which successful crystallographic analysis is built. The synthesis must yield a pure, crystalline solid, and the subsequent crystallization must produce a single, well-ordered crystal suitable for diffraction.
Synthetic Pathways to the Core Scaffold
The synthesis of this compound derivatives often begins with the construction of the fused ring system, followed by chlorination. A key precursor for a variety of chloro-substituted pyridopyrimidines is 2,4,7-trichloropyrido[2,3-d]pyrimidine.[6] This intermediate can be synthesized and subsequently used to introduce other functionalities through selective substitution reactions.
Representative Synthesis of a Dichlorinated Precursor:
While a direct synthesis for the parent this compound is not readily found in extensive public databases, a common strategy involves the chlorination of a hydroxypyrido[2,3-d]pyrimidine precursor. For instance, a related dichlorinated compound, 2,4-dichloropyrido[2,3-d]pyrimidine, is commercially available and serves as a versatile starting material.
The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[4] For pyrido[2,3-d]pyrimidine derivatives, which are typically organic solids, several common crystallization techniques can be employed. The choice of solvent is critical; ideal solvents will dissolve the compound when heated and allow for slow cooling to promote the formation of a well-ordered crystal lattice.
Common Crystallization Protocols:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then often further cooled in a refrigerator or freezer.
Part 2: The X-ray Crystallography Workflow: From Crystal to Structure
The journey from a single crystal to a refined three-dimensional structure involves a series of precise and computationally intensive steps. This workflow is a cornerstone of modern structural chemistry.
Step-by-Step Experimental Protocol
- A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.
- The crystal is picked up using a cryo-loop, which is a small loop of nylon or polymer fiber. A small amount of cryoprotectant oil (e.g., paratone-N) is used to adhere the crystal to the loop and to protect it from atmospheric moisture and ice formation during cooling.
- The loop is then attached to a goniometer head, which allows for precise positioning of the crystal in the X-ray beam.
2. Data Collection: [9][10][11]
- The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
- The crystal is centered in the X-ray beam.[5]
- A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12] Each image captures the diffraction pattern from a small slice of the crystal's rotation. A complete dataset requires rotating the crystal through at least 180 degrees.[12]
3. Data Processing: [13]
- The collected images are processed to identify the positions and intensities of the diffraction spots (reflections).
- The unit cell parameters and the crystal's space group (which describes its internal symmetry) are determined from the geometry of the diffraction pattern.
- The intensities of all reflections are integrated and scaled to produce a single reflection file (typically in .hkl format).
4. Structure Solution and Refinement: [14][15]
- The "phase problem" is the central challenge in crystallography. While the intensities of the reflections are measured, their phases are lost. Structure solution methods, such as direct methods or Patterson methods, are used to generate an initial set of phases.
- These initial phases are used to calculate an electron density map, which shows the distribution of electrons in the unit cell. An initial atomic model is built into this map.
- The model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. This process is iterated until the model converges. The SHELXL program is a widely used software for structure refinement.[14]
Part 3: Case Study: Crystal Structure of a Pyrido[2,3-d]pyrimidine Derivative
This compound was synthesized and its structure was determined by single-crystal X-ray diffraction.[1]
Crystallographic Data and Structure Refinement
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Empirical Formula | C24H15BrF2N6O3 |
| Formula Weight | 581.32 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 14.936(3) Å, b = 10.057(2) Å, c = 15.891(3) Å, β = 98.35(3)° |
| Volume | 2359.3(8) Å3 |
| Z | 4 |
| Density (calculated) | 1.636 Mg/m3 |
| Final R indices [I>2σ(I)] | R1 = 0.0458, wR2 = 0.1126 |
| R indices (all data) | R1 = 0.0631, wR2 = 0.1235 |
| Data sourced from a study on a brominated pyrido[2,3-d]pyrimidine derivative.[1] |
Analysis of Intermolecular Interactions
The crystal packing of this molecule is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[16][17] The Hirshfeld surface is a 3D surface that defines the space of a molecule in a crystal, and it can be color-mapped to show different properties, such as the proximity of neighboring atoms.[18]
In the case of the bromo-derivative, Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from H···H, C···H, and N···H contacts.[1] The presence of the bromine and fluorine atoms also introduces the potential for halogen bonding and other specific interactions that direct the supramolecular assembly. The π–π stacking interactions between the aromatic rings of adjacent molecules are also a key stabilizing feature.[1] For a 2-chloro derivative, similar interactions would be expected, with the chlorine atom potentially participating in halogen bonding.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is an indispensable tool for advancing their development as therapeutic agents. This guide has outlined the critical steps from synthesis and crystallization to the final, detailed analysis of the three-dimensional structure. A thorough understanding of the solid-state structure, particularly the intermolecular interactions governed by the chloro-substituent and the heterocyclic core, provides invaluable insights for the design of next-generation molecules with improved efficacy and specificity. The synergy between synthetic chemistry, meticulous crystallization, and high-resolution structural analysis will continue to drive innovation in this important class of compounds.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 8. resources.rigaku.com [resources.rigaku.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. X-ray Data Collection Course [mol-xray.princeton.edu]
- 11. biostruct.org [biostruct.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crystalexplorer.net [crystalexplorer.net]
An In-depth Technical Guide on the Solubility of 2-Chloropyrido[2,3-d]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for its effective use in drug discovery and development, impacting reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, integrating theoretical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a predictive solubility profile based on its physicochemical properties and data from analogous structures. Furthermore, it presents detailed, field-proven protocols for researchers to determine its solubility in their own laboratories, ensuring a self-validating system for experimental design.
Introduction: The Strategic Importance of Solubility in Drug Development
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success. For a synthetic intermediate like this compound, its solubility profile in various organic solvents governs several key aspects of the early-stage drug development pipeline:
-
Synthetic Chemistry: The choice of solvent is crucial for achieving optimal reaction conditions. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and the formation of undesirable byproducts. Conversely, a well-chosen solvent ensures homogeneity, facilitating efficient molecular interactions.
-
Purification and Isolation: Crystallization, a common method for purifying solid compounds, is highly dependent on the solute's solubility characteristics in different solvent systems. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is often ideal for recrystallization.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in a suitable solvent for accurate analysis.
-
Formulation and Preformulation Studies: While this compound is an intermediate, understanding its solubility provides insights into the properties of the final active pharmaceutical ingredient (API), aiding in the early stages of formulation design.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predictive assessment, and equip researchers with the necessary experimental protocols to determine precise solubility data.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure:
Caption: Molecular structure of this compound.
Key Physicochemical Characteristics (Predicted and Inferred from Analogs):
| Property | Predicted/Inferred Value | Rationale/Source |
| Molecular Formula | C₇H₄ClN₃ | Based on structure |
| Molecular Weight | 165.58 g/mol | Calculated from formula |
| Polarity | Moderately Polar | The presence of three nitrogen atoms and a chlorine atom introduces polarity. |
| Hydrogen Bond Acceptors | 3 (the nitrogen atoms) | The lone pairs on the nitrogen atoms can accept hydrogen bonds. |
| Hydrogen Bond Donors | 0 | There are no hydrogen atoms attached to highly electronegative atoms. |
| XLogP3 (Predicted) | ~1.5 - 2.0 | Estimated based on similar chloro-substituted heterocyclic compounds. |
Predicted Solubility in Common Organic Solvents:
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents have high dielectric constants and are polar, but they do not donate hydrogen bonds. The polarity of this compound and its ability to accept hydrogen bonds suggest strong interactions with these solvents. Studies on similar pyrimidine derivatives show high solubility in DMF.[2][3][4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are polar and can donate hydrogen bonds. While this compound cannot donate hydrogen bonds, it can accept them, leading to favorable interactions. The solubility of other pyrimidine derivatives has been shown to be significant in methanol.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. The presence of the chlorine atom in this compound may enhance its affinity for chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall, the interactions are likely to be weaker than with more polar solvents. |
| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. Significant dissolution is not expected due to the polarity of the solute. |
| Aliphatic | Hexane, Heptane | Very Low/Insoluble | As nonpolar solvents, they are unlikely to effectively solvate the polar this compound molecule. |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of readily available data, experimental determination of solubility is essential. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[6][7]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation: To a series of vials, add a known volume of the desired organic solvent (e.g., 5 mL). Add an excess amount of this compound to each vial, ensuring that a significant amount of solid remains undissolved. This is a critical step to guarantee that the solution reaches saturation.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Sampling: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.
-
Analysis: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
Validation: After sampling, visually inspect the original vials to confirm that undissolved solid material is still present. This confirms that the solution was indeed saturated.
Causality Behind Experimental Choices
-
Use of Excess Solute: This ensures that the dissolution process reaches equilibrium, and the solvent is fully saturated with the solute.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results. For pharmaceutical applications, determining solubility at both ambient temperature (e.g., 25 °C) and physiological temperature (37 °C) can be valuable.
-
Extended Equilibration Time: Many compounds, particularly crystalline solids, may take a considerable amount of time to reach their true equilibrium solubility. Shorter incubation times may lead to an underestimation of solubility.
-
Filtration: The removal of all particulate matter before analysis is non-negotiable for accurate results.
-
Validated Analytical Method: The use of a calibrated and validated analytical technique ensures that the concentration measurements are accurate and reliable.
Theoretical Considerations: The Interplay of Molecular Forces
The solubility of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes during the process (ΔG = ΔH - TΔS).
The overall process can be broken down into three conceptual steps:
-
Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.
-
Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule to occupy.
-
Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.
Caption: Key molecular interactions governing the dissolution process.
For this compound, its moderate polarity and ability to act as a hydrogen bond acceptor are the primary drivers of its solubility in polar solvents. In polar aprotic solvents like DMF and DMSO, strong dipole-dipole interactions between the solvent and the pyridopyrimidine ring system are expected. In polar protic solvents like methanol and ethanol, hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the solute will be a significant contributing factor to dissolution.
Conclusion and Future Directions
While a definitive, quantitative solubility profile for this compound in various organic solvents awaits exhaustive experimental determination, this guide provides a robust framework for researchers in the field. The predictive analysis, based on molecular structure and the behavior of analogous compounds, offers valuable initial guidance for solvent selection in synthesis, purification, and analysis.
Crucially, the detailed, self-validating experimental protocol for the shake-flask method empowers scientists to generate their own high-quality, reliable solubility data. This not only addresses the current gap in the literature but also enables a more rational and efficient approach to the use of this important synthetic intermediate in the pursuit of novel therapeutics. It is recommended that researchers undertaking new synthetic campaigns involving this compound invest the time to determine its solubility in the solvents relevant to their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrido(2,3-d)pyrimidine | C7H5N3 | CID 582898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-7-deazapurine-2F-β-D-arabinofuranose | HCV | 169516-60-3 | Invivochem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chemscene.com [chemscene.com]
- 7. medcraveonline.com [medcraveonline.com]
The Pyridopyrimidine Scaffold: A Computational Compass for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridopyrimidine scaffold, a fused heterocyclic system containing both pyridine and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] Pyridopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.
In the modern drug discovery paradigm, computational chemistry has emerged as an indispensable tool for accelerating the design and optimization of new drug candidates. Theoretical and computational studies provide an atomic-level understanding of the pyridopyrimidine scaffold's behavior, from its intrinsic electronic properties to its dynamic interactions with complex biological macromolecules. This guide offers a comprehensive overview of the key computational methodologies employed in the study of the pyridopyrimidine scaffold, providing both theoretical insights and practical, step-by-step guidance for researchers in the field. As a Senior Application Scientist, the aim is to not only present these techniques but to instill a deeper understanding of the rationale behind their application, empowering researchers to leverage these computational tools to their fullest potential.
Part 1: Theoretical Foundations of the Pyridopyrimidine Scaffold
A thorough understanding of the fundamental properties of the pyridopyrimidine core is essential for any successful computational study. These intrinsic characteristics govern its reactivity, solubility, and potential interactions with biological targets.
Section 1.1: Physicochemical and Electronic Properties
The pyridopyrimidine scaffold is an aromatic system, and its electronic properties are dictated by the arrangement of nitrogen atoms within the fused rings. The presence of these electronegative nitrogen atoms leads to a non-uniform distribution of electron density, creating regions of both electron deficiency and excess. This electronic landscape is crucial for its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the bedrock of molecular recognition.
The specific arrangement of nitrogen atoms also influences the scaffold's acid-base properties. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, a key feature in its interaction with many biological targets. The overall lipophilicity and solubility of pyridopyrimidine derivatives can be modulated by the introduction of various substituents, a process that can be guided by computational predictions of properties like logP.
Section 1.2: Isomeric Forms and Tautomerism
The term "pyridopyrimidine" can refer to several isomers depending on the fusion of the pyridine and pyrimidine rings. The most common isomers in medicinal chemistry are pyrido[2,3-d]pyrimidine, pyrido[4,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[3,2-d]pyrimidine. Each isomer possesses a unique electronic distribution and steric profile, leading to different biological activities.
Furthermore, substituted pyridopyrimidines, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms.[6][7][8][9] Tautomers are isomers that readily interconvert through the migration of a proton. For example, a hydroxypyridopyrimidine can exist in equilibrium with its keto tautomer, a pyridopyrimidinone.[8][9] The relative stability of these tautomers can be influenced by the solvent environment and is a critical consideration for computational studies, as different tautomers will have different shapes, electronic properties, and hydrogen bonding patterns.[7] Quantum chemical calculations are essential for determining the most stable tautomeric form under physiological conditions, ensuring that the correct molecular representation is used in subsequent simulations.[9]
Part 2: Core Computational Methodologies
A suite of computational techniques is available to investigate the pyridopyrimidine scaffold at various levels of detail. This section will delve into the most pertinent of these methods, providing both the theoretical underpinnings and a practical framework for their application.
Section 2.1: Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[10][11] It provides a powerful means to understand the intrinsic properties of the pyridopyrimidine scaffold and its derivatives, such as their geometric parameters, reaction energies, and spectroscopic properties.[10][11] In the context of drug design, DFT is invaluable for:
-
Determining Tautomeric Stability: Calculating the relative energies of different tautomers to identify the most stable form.
-
Predicting Reactivity: Analyzing the distribution of electron density and molecular orbitals (such as the HOMO and LUMO) to predict sites of metabolic activity or chemical reaction.
-
Characterizing Intermolecular Interactions: Quantifying the strength of hydrogen bonds and other non-covalent interactions.
-
Molecule Preparation:
-
Build the 3D structure of the pyridopyrimidine derivative using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
If applicable, generate the different possible tautomers of the molecule.
-
-
Input File Generation:
-
Choose a DFT functional and basis set appropriate for the system. A common choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[12]
-
Specify the calculation type (e.g., geometry optimization, frequency calculation).
-
Define the charge and multiplicity of the molecule.
-
Generate the input file for the chosen quantum chemistry software (e.g., Gaussian, ORCA).
-
-
Running the Calculation:
-
Submit the input file to the quantum chemistry software.
-
Monitor the calculation for convergence.
-
-
Analysis of Results:
-
Verify that the geometry optimization has converged to a true minimum by checking for the absence of imaginary frequencies.
-
Analyze the optimized geometry, electronic energies, and molecular orbitals.
-
For tautomer studies, compare the relative energies of the different optimized tautomers.
-
Section 2.2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor.[3][13][14][15] It is a cornerstone of structure-based drug design and is widely used to:
-
Identify Potential Binding Modes: Predict how a pyridopyrimidine derivative might fit into the active site of a target protein.
-
Estimate Binding Affinity: Use scoring functions to rank different ligands based on their predicted binding strength.
-
Screen Virtual Libraries: Rapidly evaluate large numbers of pyridopyrimidine derivatives to identify potential hits for further investigation.
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the 3D structure of the pyridopyrimidine ligand, ensuring the correct tautomeric and protonation state.
-
-
Binding Site Definition:
-
Identify the binding site on the receptor, either from experimental data (e.g., a co-crystallized ligand) or using a binding site prediction tool.
-
Define a "grid box" that encompasses the binding site to guide the docking algorithm.
-
-
Running the Docking Simulation:
-
Analysis of Docking Poses:
-
Analyze the predicted binding poses of the ligand.
-
Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
-
Use the scoring function to rank the poses and compare the binding of different ligands.
-
Section 2.3: Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[16] MD simulations are computationally intensive but provide invaluable insights into:
-
Binding Stability: Assessing the stability of a pyridopyrimidine-protein complex over time.
-
Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.
-
Solvent Effects: Explicitly modeling the role of water molecules in the binding process.
-
Free Energy Calculations: More accurately estimating binding affinities.
-
System Setup:
-
Start with a docked complex of the pyridopyrimidine ligand and the protein receptor.
-
Place the complex in a periodic box of solvent (typically water).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Parameterization:
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure to ensure the system is stable.
-
-
Production Run:
-
Run the MD simulation for a desired length of time (typically nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
Analyze the trajectory of the simulation to calculate properties like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and intermolecular interactions over time.
-
Section 2.4: Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18][19][20] For a series of pyridopyrimidine derivatives, QSAR can be used to:
-
Predict the Activity of New Compounds: Estimate the biological activity of unsynthesized derivatives.
-
Identify Key Structural Features: Determine which molecular properties (e.g., size, hydrophobicity, electronic properties) are most important for activity.
-
Guide Lead Optimization: Suggest modifications to the pyridopyrimidine scaffold that are likely to improve biological activity.
-
Data Collection and Preparation:
-
Gather a dataset of pyridopyrimidine derivatives with experimentally measured biological activities (e.g., IC50 values).
-
Ensure the data is consistent and covers a reasonable range of activities and structural diversity.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a model that correlates the descriptors with the biological activity for the training set.[18]
-
-
Model Validation:
-
Validate the model using the test set to assess its predictive power on compounds not used in its development.[20]
-
Use statistical metrics like the correlation coefficient (R²) and the root-mean-square error (RMSE) to evaluate the model's performance.
-
-
Model Interpretation and Application:
-
Interpret the QSAR model to understand which descriptors are most influential.
-
Use the validated model to predict the activity of new pyridopyrimidine derivatives.
-
Part 3: Application in Drug Discovery - Case Studies
The true power of these computational methodologies is realized when they are applied in concert to address real-world drug discovery challenges. The following case studies illustrate how theoretical and computational approaches have been instrumental in the development of pyridopyrimidine-based therapeutic agents.
Section 3.1: As Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology, and the pyridopyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[1][21][22] Computational studies have played a pivotal role in this area by elucidating the binding modes of these inhibitors and guiding their optimization.
For instance, molecular docking studies have been instrumental in understanding how pyridopyrimidine derivatives bind to the ATP-binding site of various kinases, such as EGFR, VEGFR-2, and PI3K/mTOR.[14][19][21] These studies have revealed key hydrogen bonding interactions between the nitrogen atoms of the pyridopyrimidine core and backbone residues in the kinase hinge region, a common binding motif for kinase inhibitors. QSAR and 3D-QSAR studies have further helped to refine the structure-activity relationships, identifying which substituents at specific positions on the scaffold enhance inhibitory activity.[15][23] Molecular dynamics simulations have then been used to confirm the stability of the predicted binding modes and to assess the impact of mutations on inhibitor binding.[15][19]
| Target Kinase | Computational Method(s) Used | Key Findings | Reference(s) |
| VEGFR-2/HER-2 | Molecular Docking, MD Simulations | Identified key binding interactions and rationalized dual inhibitory activity. | [14] |
| EGFR | Molecular Docking, MD Simulations, DFT | Confirmed stable binding and rationalized potent inhibitory activity. | [19] |
| PIM-1 | Molecular Docking | Revealed binding mode and guided the design of potent inhibitors. | [22] |
| PI3K/mTOR | Molecular Docking | Explained differences in biological activity and guided the design of dual inhibitors. | [21] |
| CDK4/cyclin D1 | Molecular Modeling | Supported the potent inhibitory activity observed in biological assays. | [17] |
Section 3.2: As Antiviral Agents
The emergence of new viral threats, such as SARS-CoV-2, has highlighted the urgent need for novel antiviral drugs. The pyridopyrimidine scaffold has been explored as a potential source of antiviral agents, and computational methods have been at the forefront of these efforts.[13][18]
Molecular docking has been extensively used to screen libraries of pyridopyrimidine derivatives against key viral proteins, such as the SARS-CoV-2 main protease (Mpro).[13][18] These in silico screening campaigns have identified several promising hits that were subsequently validated by in vitro assays.[13][18] For example, studies have shown that certain pyridopyrimidine derivatives can fit snugly into the active site of Mpro, forming hydrogen bonds with key catalytic residues and potentially inhibiting viral replication.[18] These computational predictions have provided a strong rationale for the synthesis and biological evaluation of these compounds as potential anti-COVID-19 therapeutics.
Conclusion
The pyridopyrimidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The integration of theoretical and computational methodologies into the drug discovery workflow has profoundly enhanced our ability to explore the chemical space around this versatile scaffold. From elucidating its fundamental electronic properties with quantum mechanics to predicting its dynamic behavior in complex biological systems with molecular dynamics, computational science provides a powerful lens through which to understand and harness the therapeutic potential of pyridopyrimidines. As computational power and algorithmic sophistication continue to grow, we can anticipate that these in silico approaches will play an even more prominent role in the design of the next generation of pyridopyrimidine-based medicines, ultimately accelerating the delivery of novel treatments to patients in need.
References
- 1. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. longdom.org [longdom.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 18. researchgate.net [researchgate.net]
- 19. neovarsity.org [neovarsity.org]
- 20. researchwithrowan.com [researchwithrowan.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloropyrido[2,3-d]pyrimidine
Executive Summary
2-Chloropyrido[2,3-d]pyrimidine is a heterocyclic scaffold of profound interest in medicinal chemistry and materials science, primarily serving as a versatile synthetic intermediate.[1][2] Its unique electronic architecture, governed by the fusion of an electron-deficient pyridine ring with a π-deficient pyrimidine ring, imparts a distinct reactivity profile. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of the this compound core. We will dissect the molecule's electronic structure, identify its primary reactive centers, and elucidate the mechanistic principles behind its transformations. The dominant reactivity pathway—nucleophilic aromatic substitution (SNAr) at the C2 position—will be explored in depth, alongside a discussion of the nucleophilic nature of the ring nitrogen atoms and the challenges associated with electrophilic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic system.
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its structural resemblance to purine has made it a cornerstone in the design of compounds targeting a wide array of biological receptors and enzymes.[4] Derivatives have demonstrated significant potential as anticancer, antibacterial, and kinase-inhibiting agents.[2][4][5]
This compound (Molecular Formula: C₇H₄ClN₃, Molecular Weight: 165.58 g/mol ) is a key building block that enables the diversification of this scaffold.[6] The chlorine atom at the C2 position acts as an excellent leaving group, providing a reactive handle for introducing various functional groups through nucleophilic substitution, thereby facilitating the synthesis of diverse compound libraries for drug discovery and optimization.[6][7]
Analysis of Electronic Structure and Reactivity
Molecular Architecture
The fundamental reactivity of this compound is a direct consequence of its electronic makeup. The molecule consists of a pyrimidine ring fused to a pyridine ring, with nitrogen atoms at positions 1, 3, and 8. These nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect, rendering the entire heterocyclic system electron-deficient.
This is a simplified representation. For an accurate chemical structure, please refer to chemical databases.
Electron Density and Reactivity Prediction
The combined electron-withdrawing effects of the ring nitrogens and the chlorine atom create significant electrophilicity at specific carbon atoms. Frontier Molecular Orbital (FMO) theory provides a robust framework for predicting reactivity. For nucleophilic attack, the reaction is favored at the atom with the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[8]
In dichloropyrimidine systems, the LUMO is generally distributed with a larger coefficient at the C4 position compared to the C2 position, making C4 the kinetically favored site for nucleophilic attack.[8][9] However, in this compound, the only available leaving group is at C2, making it the primary electrophilic site for SNAr reactions. The adjacent nitrogen atoms (N1 and N3) are crucial for stabilizing the anionic Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.
Nucleophilic Sites and Reactions
The primary nucleophilic sites in this compound are the lone pairs of electrons on the three ring nitrogen atoms.
-
N1 and N3: These pyrimidine nitrogens are weakly basic due to the electron-withdrawing nature of the fused ring system and the adjacent nitrogen.
-
N8: The pyridine nitrogen is generally more basic and nucleophilic than the pyrimidine nitrogens. It is the most likely site for protonation or alkylation under non-SNAr conditions.
Reactions involving the nucleophilicity of the ring nitrogens, such as N-oxide formation, are possible but less common than the SNAr reactions at the electrophilic carbon center.[10]
Electrophilic Sites and Reactions
The electron-deficient nature of the ring system dictates that the most significant reactions occur at its electrophilic carbon centers.
Nucleophilic Aromatic Substitution (SNAr)
The hallmark reaction of this compound is SNAr at the C2 position.[11] The chloro substituent is an effective leaving group, and the position is highly activated towards nucleophilic attack by the adjacent ring nitrogens.
The mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms (N1 and N3), which provides significant stabilization.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.
This reaction is highly efficient with a wide range of nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen heterocycles.
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiols and thiophenoxides.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the this compound ring is significantly more challenging. The entire heterocyclic system is deactivated by the electron-withdrawing nitrogen atoms, making it resistant to attack by electrophiles.[12] Such reactions, if they occur, require harsh conditions and often result in low yields.
The most probable site for electrophilic attack is the pyridine ring (C5 or C7), as it is furthest from the deactivating influence of the pyrimidine nitrogens. However, this pathway is not synthetically prevalent for this scaffold.[13]
Experimental Protocols
The methodologies described below are representative and serve as a validated starting point for laboratory synthesis.
Representative Synthesis of this compound
The title compound is typically synthesized from its corresponding pyrido[2,3-d]pyrimidin-2(1H)-one precursor via chlorination.
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[2,3-d]pyrimidin-2(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH > 8). The product often precipitates as a solid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[7]
Protocol for SNAr with an Amine Nucleophile
This protocol details a typical reaction of this compound with an aliphatic amine.
Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), ethanol, or isopropanol.
-
Reagent Addition: Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq) to the solution.
-
Reaction: Heat the mixture to 50-80 °C and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into water. A solid product may precipitate, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 2-amino-substituted product.[7]
Summary and Outlook
This compound is a molecule defined by a duality of reactivity. While the lone pairs on its ring nitrogens impart nucleophilic character, its synthetic utility is overwhelmingly dominated by the electrophilicity of the C2 position. The electron-deficient nature of the fused heterocyclic system makes this position exceptionally susceptible to nucleophilic aromatic substitution. This predictable and efficient reactivity allows for the facile introduction of a wide range of functional groups, cementing the role of this compound as a pivotal intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. Understanding these fundamental principles of reactivity is crucial for any scientist aiming to exploit this powerful heterocyclic scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1060816-71-8 | KSB81671 [biosynth.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stability of 2-Chloropyrido[2,3-d]pyrimidine Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a chloro-substituent, particularly at the 2-position, creates a versatile intermediate, 2-chloropyrido[2,3-d]pyrimidine, pivotal for the synthesis of diverse and potent biologically active molecules.[4][5] However, the very reactivity that makes this intermediate valuable also raises critical questions about its stability, especially under the varied pH conditions encountered during synthesis, purification, formulation, and in biological systems. This in-depth technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. We will explore the mechanistic underpinnings of its degradation, provide detailed, field-proven experimental protocols for its stability assessment, and offer insights into the analytical techniques required for accurate monitoring and characterization of potential degradants.
Introduction: The Significance of this compound in Drug Discovery
The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to interact with a wide range of biological targets.[1] This has led to the development of numerous derivatives with diverse pharmacological activities, including kinase inhibitors for oncology, highlighting the scaffold's importance.[6][7][8] this compound serves as a key building block in the synthesis of these derivatives, where the 2-chloro group acts as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups.
The stability of this intermediate is a critical parameter that influences its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities that may be difficult to remove, potentially impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). A thorough understanding of its stability under acidic and basic conditions is therefore paramount for robust process development and the generation of reliable preclinical and clinical data.
Theoretical Framework: Predicting the Stability of this compound
The stability of this compound is primarily dictated by the susceptibility of the C2-Cl bond to nucleophilic attack, with water and hydroxide ions being the most common nucleophiles in aqueous acidic and basic media, respectively. The electron-withdrawing nature of the pyrimidine ring system activates the chloro-substituent towards nucleophilic aromatic substitution (SNAr).
Acid-Catalyzed Degradation
Under acidic conditions, the degradation of this compound is anticipated to proceed via hydrolysis to 2-hydroxypyrido[2,3-d]pyrimidine. The reaction is likely catalyzed by the protonation of one of the ring nitrogen atoms. Protonation enhances the electrophilicity of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack by water.
The proposed mechanism for acid-catalyzed hydrolysis is as follows:
-
Protonation of a ring nitrogen: The lone pair of electrons on a ring nitrogen is protonated by a hydronium ion.
-
Nucleophilic attack by water: A water molecule attacks the electron-deficient C2 carbon.
-
Proton transfer: A proton is transferred from the attacking water molecule to a solvent water molecule.
-
Elimination of HCl: The leaving group, chloride, is eliminated, and the carbonyl group of the 2-hydroxypyrido[2,3-d]pyrimidine is formed after tautomerization.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Base-Catalyzed Degradation
In basic media, the primary nucleophile is the hydroxide ion (OH⁻), which is a stronger nucleophile than water. The degradation is expected to be a direct nucleophilic aromatic substitution, leading to the formation of 2-hydroxypyrido[2,3-d]pyrimidine.
The proposed mechanism for base-catalyzed hydrolysis involves:
-
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the C2 carbon.
-
Formation of a Meisenheimer-like complex: A negatively charged intermediate is formed.
-
Elimination of chloride: The chloride ion is expelled to yield the final product.
Caption: Proposed mechanism for base-catalyzed hydrolysis.
Experimental Design: Forced Degradation Studies
Forced degradation studies are essential to elucidate the degradation pathways and to develop stability-indicating analytical methods.[9][10][11] The following protocols are designed to assess the stability of this compound under acidic and basic stress conditions.
Materials and Reagents
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
-
Formic acid or Phosphoric acid, HPLC grade (for mobile phase modification)
-
Buffer salts (e.g., phosphate, acetate), HPLC grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector. A mass spectrometer (MS) detector is highly recommended for peak identification.[11]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven for temperature control
-
Vortex mixer and sonicator
Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Protocol
The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[10]
| Stress Condition | Reagent | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. & 60 °C | 30 min, 1, 2, 4 hours |
| Neutral Hydrolysis | Water | 60 °C | 24, 48 hours |
Step-by-Step Protocol:
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution.
-
Add 0.1 M HCl to the flask.
-
Keep the flask in a water bath at 60 °C.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC immediately.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution.
-
Add 0.1 M NaOH to the flask.
-
Maintain the flask at room temperature or in a water bath at 60 °C.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC immediately.
-
-
Neutral Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution.
-
Add water to the flask.
-
Keep the flask in a water bath at 60 °C.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Control Sample:
-
Prepare a solution of this compound in the mobile phase at the working concentration without subjecting it to any stress conditions.
-
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, ensuring an accurate assessment of stability.[12][13]
HPLC-DAD/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient could be: 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at a wavelength that provides good response for both the parent and expected degradants (e.g., 254 nm and 320 nm). MS detection in positive ion mode. |
Rationale for Method Choices:
-
C18 Column: Provides good retention and separation for a wide range of polar and nonpolar compounds.
-
Formic Acid: Improves peak shape and provides protons for positive ion mode mass spectrometry.
-
Gradient Elution: Necessary to separate the more polar degradation product (2-hydroxypyrido[2,3-d]pyrimidine) from the less polar parent compound.
Data Interpretation and Characterization of Degradants
HPLC Analysis
-
Peak Purity: Use the DAD to assess the peak purity of the parent compound in the stressed samples.
-
Mass Balance: The sum of the peak areas of the parent compound and all degradation products should be close to the initial peak area of the parent compound in the control sample. This ensures that all significant degradation products are being detected.
Identification of 2-Hydroxypyrido[2,3-d]pyrimidine
The primary degradation product under both acidic and basic hydrolysis is expected to be 2-hydroxypyrido[2,3-d]pyrimidine. Its identity can be confirmed by:
-
Retention Time: The hydroxy derivative is more polar and will have a shorter retention time than the chloro-derivative in a reverse-phase HPLC system.
-
Mass Spectrometry: The molecular weight of 2-hydroxypyrido[2,3-d]pyrimidine is 147.14 g/mol , while that of this compound is 165.58 g/mol . The mass spectrometer should detect the corresponding [M+H]⁺ ions.
-
NMR Spectroscopy: If the degradation product is isolated, its structure can be definitively confirmed by ¹H and ¹³C NMR. The ¹H NMR spectrum of 2-hydroxypyrimidine hydrochloride in DMSO-d6 shows characteristic peaks for the pyrimidine protons.[14] Similar shifts would be expected for the pyrido[2,3-d]pyrimidine analog.
Expected Mass Spectral Fragmentation:
The mass spectrum of pyrido[2,3-d]pyrimidine derivatives often shows fragmentation through the loss of HCN or other small molecules from the pyrimidine ring.[15][16] The fragmentation pattern of the degradation product can be compared with that of a synthesized standard of 2-hydroxypyrido[2,3-d]pyrimidine for confirmation.
Summary and Recommendations
This compound is a valuable synthetic intermediate whose stability is a key consideration in drug development. This guide provides a comprehensive framework for understanding and evaluating its stability under acidic and basic conditions.
Key Takeaways:
-
Primary Degradation Pathway: The principal degradation pathway for this compound under both acidic and basic conditions is hydrolysis to 2-hydroxypyrido[2,3-d]pyrimidine.
-
Forced Degradation is Crucial: A well-designed forced degradation study is essential to identify potential degradants and to develop a stability-indicating analytical method.
-
Analytical Rigor is Paramount: The use of a validated stability-indicating HPLC method, preferably with mass spectrometric detection, is necessary for accurate stability assessment and characterization of degradation products.
Recommendations for Handling and Formulation:
-
Storage: this compound should be stored in a cool, dry place, protected from moisture and light.
-
pH Control: During synthesis and purification, exposure to strongly acidic or basic aqueous conditions should be minimized, especially at elevated temperatures.
-
Formulation Considerations: For formulation development, the pH of the formulation should be carefully controlled to ensure the stability of any residual this compound or any API containing this moiety.
By following the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of this compound and the novel therapeutics derived from it.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 2-Chloro-pyrido[3,2-d]pyrimidine CAS#: 915302-21-5 [m.chemicalbook.com]
- 5. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 6. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 14. 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR spectrum [chemicalbook.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyrido[2,3-d]pyrimidine
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Core
To researchers, scientists, and drug development professionals, the pyrido[2,3-d]pyrimidine scaffold is a familiar and highly valued structural motif. As a bioisostere of purines, this heterocyclic system is at the heart of numerous biologically active molecules and approved therapeutics, notably in the realm of kinase inhibition. The ability to selectively and efficiently functionalize this core is paramount for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
2-Chloropyrido[2,3-d]pyrimidine serves as a versatile and strategic starting material for this purpose. The chlorine atom at the C2 position, while being the least reactive halide position on a polyhalogenated pyrido[2,3-d]pyrimidine ring system, is amenable to a suite of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide array of carbon- and nitrogen-based substituents, unlocking vast chemical space for drug discovery programs.
This document serves as a detailed technical guide, providing field-proven insights and representative protocols for the most critical palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Understanding the Reactivity of this compound
The pyrido[2,3-d]pyrimidine ring is an electron-deficient system, a characteristic that governs the reactivity of its chloro-substituents. In palladium-catalyzed cross-coupling reactions, the first and most critical step is the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond. The feasibility of this step is influenced by the electron density at the carbon center.
Studies on related polyhalogenated pyrido[2,3-d]pyrimidines have demonstrated a clear reactivity trend for the different halide positions. For instance, in Suzuki-Miyaura couplings of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, the reaction proceeds with high regioselectivity, favoring substitution at the C6 and C4 positions over the C2 position. This indicates that the C2-Cl bond is the least reactive towards oxidative addition. This lower reactivity necessitates more forcing reaction conditions or, more strategically, the use of highly active catalyst systems, often employing sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures. For this compound, this reaction enables the introduction of a vast array of aryl and heteroaryl moieties, which are critical for modulating pharmacological activity.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of a Pd(0) species to the C2-Cl bond of the pyrido[2,3-d]pyrimidine core. This is the rate-determining step for this electron-deficient substrate. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (or ester), which has been activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of a highly active catalyst system is crucial to overcome the inherent low reactivity of the C2-Cl bond.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid, adapted from methodologies successful for other challenging heteroaryl chlorides.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5.0 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyrido[2,3-d]pyrimidine.
Data Summary & Experimental Causality
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors that readily form the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential. They accelerate the rate-limiting oxidative addition and the final reductive elimination step for electron-deficient heteroaryl chlorides.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are required to activate the boronic acid for transmetalation without causing unwanted side reactions. K₃PO₄ is often effective and more economical. |
| Solvent | 1,4-Dioxane, Toluene | Aprotic polar solvents are generally effective. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the catalytic cycle.[1] |
| Temperature | 100-120 °C | Elevated temperatures are necessary to overcome the activation barrier for the oxidative addition to the relatively inert C2-Cl bond. |
| Yields | 50-85% (Substrate dependent) | Yields are highly dependent on the electronic and steric nature of the boronic acid coupling partner. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of C-N bonds is fundamental in medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides. This reaction allows for the introduction of a diverse range of primary and secondary amines at the C2 position of the pyrido[2,3-d]pyrimidine core.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of Pd(0) to the C2-Cl bond.[3] The resulting palladium(II) complex then coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is the reductive elimination of the C-N bond, which furnishes the aminated product and regenerates the Pd(0) catalyst for the next cycle. For electron-deficient heterocycles, the choice of a bulky ligand is critical to promote the reductive elimination step and prevent competing side reactions like β-hydride elimination.
Representative Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound, employing a state-of-the-art catalyst system known for its high activity with challenging substrates.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2.0 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube with Pd(OAc)₂, Xantphos, and NaOt-Bu.
-
Add the this compound.
-
Seal the tube, remove from the glovebox (if used), and add the degassed solvent followed by the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 4-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the 2-amino-substituted product.
Data Summary & Experimental Causality
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Standard, reliable palladium precursors. Pd(II) is reduced in situ by the amine or phosphine ligand to the active Pd(0) state. |
| Ligand | Xantphos, BrettPhos | Bite-angle ligands like Xantphos are highly effective in promoting the crucial C-N reductive elimination from the electron-deficient ring. For sterically hindered primary amines, ligands like BrettPhos may be superior.[6] |
| Base | NaOt-Bu, LHMDS | A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. NaOt-Bu is the most common and effective choice. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₂CO₃ might be used, often requiring a more active catalyst system (e.g., a palladacycle precatalyst). |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents that can dissolve the organometallic intermediates are preferred. |
| Temperature | 90-110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Yields | 40-90% (Substrate dependent) | Yields are highly dependent on the nucleophilicity and steric bulk of the amine coupling partner. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds. This reaction is invaluable for introducing linear, rigid alkynyl linkers into the pyrido[2,3-d]pyrimidine core, which can be used as handles for further functionalization (e.g., click chemistry) or as key structural elements in their own right.
Mechanistic Rationale
The Sonogashira coupling involves a dual catalytic system. A palladium cycle, similar to that in the Suzuki and Buchwald-Hartwig reactions, facilitates the oxidative addition and reductive elimination steps. A copper co-catalyst operates in a separate cycle, reacting with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Representative Protocol: Sonogashira Coupling
This protocol is based on standard conditions for the Sonogashira coupling of electron-deficient heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (3.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 equiv)
-
Anhydrous, degassed DMF or THF
-
Schlenk tube or sealed vial
Procedure:
-
To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (DMF or THF), followed by the amine base and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS. For some substrates, the reaction may proceed at room temperature.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 2-alkynylpyrido[2,3-d]pyrimidine.
Data Summary & Experimental Causality
| Parameter | Recommended Condition | Rationale & Field Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the classic, workhorse catalysts for Sonogashira reactions. They are commercially available and effective for a wide range of substrates. |
| Cu Co-catalyst | Copper(I) iodide (CuI) | CuI is essential for the activation of the terminal alkyne, forming the copper acetylide which then participates in the transmetalation step. |
| Base | Et₃N, i-Pr₂NH | An amine base is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. It often serves as the solvent as well. |
| Solvent | DMF, THF, or neat amine | DMF and THF are common choices. Using the amine base as the solvent can be effective and simplifies the reaction setup. |
| Temperature | 25-80 °C | Sonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions. However, for the less reactive C2-Cl bond, moderate heating may be required to achieve a reasonable reaction rate. |
| Yields | 60-95% | This reaction is generally high-yielding, provided that homocoupling of the alkyne (Glaser coupling) is minimized by maintaining anaerobic conditions. |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted olefins. This provides a direct route to introduce vinyl groups at the C2 position of the pyrido[2,3-d]pyrimidine scaffold, which can serve as versatile synthetic handles for further transformations.
Mechanistic Rationale
The catalytic cycle starts with the oxidative addition of Pd(0) to the C2-Cl bond. The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the alkene into the Pd-aryl bond. The subsequent step, β-hydride elimination, forms the new C=C double bond in the product and generates a palladium-hydride species. Finally, the base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.
Representative Protocol: Heck Reaction
This protocol is a representative example for the Heck coupling of an electron-deficient heteroaryl chloride with an activated alkene like ethyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5.0 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF or Acetonitrile
-
Sealed pressure vessel
Procedure:
-
To a pressure vessel, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent, followed by triethylamine and ethyl acrylate via syringe.
-
Seal the vessel tightly and heat in an oil bath to 120-140 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the vessel.
-
Filter the reaction mixture through Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired vinyl-substituted product.
Data Summary & Experimental Causality
| Parameter | Recommended Condition | Rationale & Field Insights |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst. Ligandless systems or systems with simple phosphines are often used. |
| Ligand | PPh₃, P(o-tol)₃ | For standard Heck reactions, simple phosphine ligands are often sufficient. For more challenging substrates, Herrmann's catalyst or palladacycles can offer higher activity. |
| Base | Et₃N, K₂CO₃ | An inorganic or organic base is required to neutralize the generated acid and regenerate the Pd(0) catalyst. Triethylamine is a common choice. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically required to reach the necessary reaction temperatures. |
| Temperature | 120-140 °C | High temperatures are generally required for Heck reactions, especially with less reactive chloroarenes. |
| Yields | 30-70% | Yields can be variable and are sensitive to substrate purity and reaction conditions. Regioselectivity (α- vs. β-substitution) can also be an issue, although with acrylates, the β-substituted (trans) product is strongly favored. |
Conclusion and Outlook
The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—represent a powerful suite of tools for the synthetic elaboration of this compound. While the C2-Cl bond presents a reactivity challenge compared to other positions on the ring, modern catalyst systems employing bulky, electron-rich ligands have made these transformations reliable and high-yielding. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this chemistry to build diverse libraries of novel pyrido[2,3-d]pyrimidine derivatives, accelerating the journey from hit identification to lead optimization in drug discovery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This fused ring system is a key structural component in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] Notably, derivatives of this scaffold have been developed as potent kinase inhibitors, such as palbociclib, a drug used in the treatment of breast cancer.[2][4] The ability to functionalize the pyrido[2,3-d]pyrimidine ring system is therefore of paramount importance for the synthesis of new chemical entities with therapeutic potential.
2-Chloropyrido[2,3-d]pyrimidine serves as a versatile intermediate for the synthesis of these derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents. This document provides a detailed guide to understanding and performing SNAr reactions on this substrate, including mechanistic insights, reaction optimization strategies, and detailed experimental protocols.
Mechanistic Overview of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic and heteroaromatic rings.[5] Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr on electron-deficient aromatic systems proceeds through a distinct addition-elimination mechanism.[6][7]
The key steps of the SNAr mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom at the 2-position of the pyrido[2,3-d]pyrimidine ring).[8] This step is typically the rate-determining step of the reaction. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring activates the system towards nucleophilic attack by lowering the electron density of the ring.[9]
-
Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the ring, and importantly, onto the electronegative nitrogen atoms, which helps to stabilize the intermediate.[9]
-
Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the leaving group (chloride ion).[8] This step is generally fast.
The overall reaction results in the net substitution of the chlorine atom with the incoming nucleophile.
Caption: Generalized SNAr mechanism on this compound.
Optimizing the SNAr Reaction
The success and efficiency of the nucleophilic aromatic substitution on this compound depend on several key factors. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired product.
Choice of Nucleophile
A wide range of nucleophiles can be employed in SNAr reactions with this compound. Common classes of nucleophiles include:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), anilines, and heterocycles like imidazole and pyrazole.[10][11]
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide.
-
S-Nucleophiles: Thiols and thiophenols, which are generally excellent nucleophiles.
The reactivity of the nucleophile is a critical factor. Stronger nucleophiles will generally react faster. For weaker nucleophiles, more forcing reaction conditions may be necessary.
Solvent Selection
The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. Common solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dioxane
-
Tetrahydrofuran (THF)
In some cases, protic solvents like ethanol or isopropanol can be used, particularly with strong nucleophiles. Microwave-assisted synthesis has also been shown to be effective, often leading to shorter reaction times and improved yields.[10]
The Role of the Base
When using nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols), a base is typically required to either deprotonate the nucleophile, making it more reactive, or to act as a scavenger for the HCl generated during the reaction. Common bases include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH).
-
Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), 1,8-diazabicycloundec-7-ene (DBU).
The strength of the base should be matched to the pKa of the nucleophile. For example, a stronger base like sodium hydride is often used to deprotonate alcohols, while weaker bases like triethylamine are sufficient for reactions with amines.
Temperature and Reaction Time
The reaction temperature is a critical parameter to control. While some SNAr reactions can proceed at room temperature with highly reactive nucleophiles, heating is often necessary to drive the reaction to completion. Typical reaction temperatures range from 60 °C to 150 °C. Reaction times can vary from a few hours to overnight, and progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles.
Protocol 1: Amination with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.1-0.2 M) in a round-bottom flask, add the primary amine (1.1-1.5 eq) and triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrido[2,3-d]pyrimidine derivative.
Protocol 2: Reaction with an Alcohol (O-Nucleophile)
This protocol outlines a general procedure for the synthesis of 2-alkoxypyrido[2,3-d]pyrimidines.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2-1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1-1.3 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxypyrido[2,3-d]pyrimidine.
Protocol 3: Reaction with a Thiol (S-Nucleophile)
This protocol provides a general method for the preparation of 2-(alkylthio) or 2-(arylthio)pyrido[2,3-d]pyrimidines.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M), add the thiol (1.1-1.2 eq) and potassium carbonate (2.0-2.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure 2-(arylthio)pyrido[2,3-d]pyrimidine.
Data Presentation: Representative Reaction Conditions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Morpholine | DIPEA | NMP | 120 | 8 | 92 |
| 3 | Sodium methoxide | - | Methanol | Reflux | 6 | 95 |
| 4 | Thiophenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | 90 |
Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling
While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions offer a complementary approach for the functionalization of this compound, particularly for the formation of carbon-carbon and carbon-nitrogen bonds with less reactive nucleophiles.[12][13] Reactions such as the Suzuki-Miyaura coupling (for arylation and vinylation) and the Buchwald-Hartwig amination (for N-arylation) can be employed.[14] These reactions typically involve a palladium catalyst, a ligand, and a base. The choice of catalyst and ligand is crucial for achieving high reactivity and selectivity.[15][16]
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a diverse range of derivatives with significant potential in drug discovery.[17][18] By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access novel compounds for biological evaluation. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists working in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-Pyrido[2,3-d]pyrimidines from 2-Chloro Precursors
Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This fused ring system, an analog of purine, is a cornerstone in the design of compounds targeting a multitude of biological pathways. Derivatives have demonstrated a vast range of pharmacological activities, including potent inhibition of various kinases, making them valuable as anticancer, anti-inflammatory, and antibacterial agents.[3][4][5] Among the various functionalized analogs, the 2-amino substituted pyrido[2,3-d]pyrimidines are of paramount importance, frequently serving as a key interaction point with biological targets or as a versatile handle for further chemical elaboration.[2][6]
This guide provides a detailed technical overview and actionable protocols for the synthesis of 2-amino-pyrido[2,3-d]pyrimidines via the nucleophilic substitution of a 2-chloro precursor. We will explore two primary synthetic strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the more contemporary, broadly applicable Palladium-Catalyzed Buchwald-Hartwig Amination. The causality behind experimental choices, optimization parameters, and step-by-step protocols are detailed to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: Displacing the 2-Chloro Moiety
The conversion of a 2-chloro-pyrido[2,3-d]pyrimidine to its 2-amino counterpart involves the formation of a C-N bond at an electron-deficient heteroaromatic carbon. This transformation is principally achieved through two distinct mechanistic pathways.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of an amine nucleophile on the C2 position of the pyridopyrimidine ring. The inherent electron-withdrawing properties of the ring nitrogen atoms sufficiently activate the C2 position, allowing for a two-step addition-elimination sequence. While effective, this method can require harsh conditions, such as high temperatures and extended reaction times, particularly for less nucleophilic amines.[7][8][9]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction has revolutionized C-N bond formation.[10][11] It employs a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to facilitate the coupling of an amine with the heteroaryl chloride under significantly milder conditions than SNAr. Its broad substrate scope, accommodating a wide array of primary and secondary amines (including anilines and other weakly nucleophilic amines), and functional group tolerance make it the gold standard for this transformation.[12][13][14]
Modern synthetic techniques, particularly microwave irradiation , have been shown to dramatically accelerate both SNAr and Buchwald-Hartwig reactions, often leading to cleaner conversions, higher yields, and significantly reduced reaction times.[15][16][17]
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Principle and Mechanistic Overview
The SNAr mechanism is predicated on the electronic deficiency of the C2 position in the pyrido[2,3-d]pyrimidine ring system. An incoming amine nucleophile attacks this position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride leaving group restores the aromaticity and yields the final 2-amino product.
Caption: Generalized workflow for the SNAr reaction mechanism.
Protocol 1A: Conventional Thermal SNAr
This protocol is suitable for reactions with relatively nucleophilic aliphatic amines (e.g., morpholine, piperidine, simple alkylamines).
Materials:
-
2-Chloro-pyrido[2,3-d]pyrimidine (1.0 eq)
-
Desired amine (2.0 - 3.0 eq)
-
Solvent: Absolute Ethanol, n-Butanol, or DMF
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add the 2-chloro-pyrido[2,3-d]pyrimidine (1.0 eq) and the chosen solvent (approx. 0.1 M concentration).
-
Add the desired amine (2.0 - 3.0 eq) to the suspension with stirring. A slight excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 8-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture while stirring to precipitate the product.[18]
-
Collect the resulting solid by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Protocol 1B: Microwave-Assisted SNAr
This method significantly accelerates the reaction and is often preferred for its efficiency.[16][19]
Materials:
-
2-Chloro-pyrido[2,3-d]pyrimidine (1.0 eq)
-
Desired amine (1.5 - 2.0 eq)
-
Solvent: Anhydrous Propanol, Ethanol, or DMF
-
Microwave-safe reaction vial with a crimp cap
-
CEM Discover Microwave Synthesizer or equivalent
Procedure:
-
In a microwave reaction vial, combine the 2-chloro-pyrido[2,3-d]pyrimidine (1.0 eq), the desired amine (1.5 - 2.0 eq), and the solvent.[16]
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Securely seal the vial with a crimp cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-45 minutes. Reaction parameters (temperature, time) should be optimized for each specific substrate.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1A.
Part 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
Principle and Mechanistic Overview
The Buchwald-Hartwig amination is a robust and versatile method that excels where SNAr may fail, particularly with less reactive aryl chlorides and weakly nucleophilic amines like anilines.[12] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical, with modern bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) being essential for achieving high catalytic activity with challenging substrates like heteroaryl chlorides.[20]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2A: General Buchwald-Hartwig Amination
This protocol requires an inert atmosphere to protect the oxygen-sensitive Pd(0) catalyst. Standard Schlenk line techniques or a glovebox are essential for reproducibility and high yields.
Materials:
-
Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: XPhos, RuPhos, or other biarylphosphine ligand (1.1 - 1.2 eq relative to Pd)
-
Base: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)
-
2-Chloro-pyrido[2,3-d]pyrimidine (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Oven-dried Schlenk flask or vial with stir bar
Procedure:
-
Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a stir bar under a high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor, the phosphine ligand, and the base to the flask.
-
Next, add the 2-chloro-pyrido[2,3-d]pyrimidine and the amine (if solid). If the amine is a liquid, it can be added via syringe after the solvent.
-
Add the anhydrous solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate or dichloromethane.
-
Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue almost always requires purification by flash column chromatography on silica gel to separate the product from residual starting materials and ligand-derived byproducts (e.g., phosphine oxide).
Data Summary and Comparison
The choice of method depends heavily on the nucleophilicity of the amine and the desired reaction conditions. The following table provides a general comparison.
| Parameter | SNAr (Thermal) | SNAr (Microwave) | Buchwald-Hartwig Amination |
| Amine Scope | Good for strong nucleophiles (aliphatic amines) | Good for strong nucleophiles, moderate for some anilines | Excellent; wide range of primary/secondary amines, anilines, amides |
| Catalyst | None | None | Palladium Precursor + Ligand |
| Base | Often optional or mild base (Et₃N) | Often optional or mild base (Et₃N) | Strong, non-nucleophilic base required (e.g., NaOt-Bu, Cs₂CO₃)[11] |
| Solvent | Protic (Ethanol, BuOH) or polar aprotic (DMF) | Polar (Propanol, DMF) | Anhydrous Aprotic (Toluene, Dioxane) |
| Temperature | High (80-150 °C) | Very High (120-180 °C) | Moderate to High (80-110 °C) |
| Time | Long (8-48 h)[18] | Very Short (10-60 min)[16] | Moderate (4-24 h) |
| Atmosphere | Air | Air (sealed vial) | Inert (Argon or Nitrogen) |
| Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Key Advantage | Operationally simple, no catalyst cost | Extremely rapid | Broadest substrate scope, high functional group tolerance |
| Key Disadvantage | Limited scope, harsh conditions | Requires specialized equipment | Requires inert atmosphere, catalyst/ligand cost, purification can be challenging |
Troubleshooting and Expert Insights
-
Failed Buchwald-Hartwig Reaction: The most common culprits are oxygen contamination, inactive catalyst, or an inappropriate choice of ligand/base combination. Ensure the inert atmosphere is rigorously maintained. For difficult couplings, screening a panel of modern ligands (e.g., the Buchwald or Hartwig ligand kits) is a highly effective strategy.
-
Low Yield in SNAr: For sluggish SNAr reactions, switching to a higher boiling point solvent (e.g., from ethanol to n-butanol or DMF) or transitioning to microwave-assisted conditions can dramatically improve results.
-
Hydrodehalogenation: In some palladium-catalyzed reactions, a side product where the chlorine is replaced by hydrogen may be observed. This can arise from trace water or other proton sources. Ensuring strictly anhydrous conditions can mitigate this issue.
-
Purification: The removal of palladium residues and phosphine oxides from Buchwald-Hartwig reactions is a common challenge. Filtering through Celite is a crucial first step. During chromatography, a small amount of triethylamine in the eluent can sometimes improve the peak shape of basic amine products.
Conclusion
The synthesis of 2-amino-pyrido[2,3-d]pyrimidines from a 2-chloro precursor is a fundamental transformation for building libraries of medicinally relevant compounds. For simple, highly nucleophilic amines, microwave-assisted SNAr provides a rapid and efficient route. However, for broader substrate scope, milder conditions, and the inclusion of less nucleophilic amines, the Buchwald-Hartwig amination stands as the superior and more versatile methodology. A careful selection of the palladium precursor, a bulky electron-rich ligand, and a suitable base under an inert atmosphere will reliably afford the desired products, opening the door to extensive structure-activity relationship studies and the discovery of novel therapeutics.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles [scholarworks.indianapolis.iu.edu]
- 14. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
using 2-Chloropyrido[2,3-d]pyrimidine to synthesize kinase inhibitors
Application Notes & Protocols
Topic: Leveraging 2-Chloropyrido[2,3-d]pyrimidine for the Synthesis of Potent Kinase Inhibitors
Abstract
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of clinically relevant kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows derivatives to act as competitive inhibitors in the ATP-binding pocket of various kinases, a critical enzyme class implicated in oncology and inflammatory diseases.[4] This guide provides an in-depth exploration of this compound as a pivotal starting material for the synthesis of these inhibitors. We will detail robust, field-proven protocols for its functionalization via Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, explaining the chemical principles that underpin these transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rationally design and synthesize novel kinase inhibitors based on this versatile scaffold.
The Pyrido[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
Kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore revolutionized modern therapeutics. The pyrido[2,3-d]pyrimidine framework has emerged as a particularly successful structural motif.[5][6] Its bicyclic, nitrogen-rich structure mimics the purine ring of adenine, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
The this compound derivative is an exceptionally valuable synthetic intermediate. The chlorine atom at the C2 position is strategically located on an electron-deficient ring system, making it an excellent leaving group for both nucleophilic substitution and a reactive handle for transition-metal-catalyzed cross-coupling reactions.[7][8] This allows for the systematic introduction of a vast array of chemical moieties, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown potent inhibitory activity against a range of critical cancer targets, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[1][9][10][11][12][13]
Caption: ATP-Competitive Inhibition by Pyrido[2,3-d]pyrimidine Scaffold.
Core Synthetic Strategies and Protocols
The reactivity of the C2-chloro group is the key to diversification. The following section details the three primary synthetic routes used to modify this position, complete with step-by-step protocols and explanations for key experimental choices.
Caption: Key Synthetic Routes from this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This is the most direct method for installing amine functionalities at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the C2 position for nucleophilic attack.
-
Expertise & Causality: This reaction is typically performed at elevated temperatures in a high-boiling polar solvent like n-butanol or isopropanol to provide sufficient energy to overcome the activation barrier of C-Cl bond cleavage. While often proceeding without a base, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial to scavenge the HCl byproduct, preventing the formation of amine-hydrochloride salts and driving the reaction to completion. In some published procedures, sulfamic acid has been used as an additive to facilitate the substitution.[14]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.2–2.0 eq) followed by the solvent (e.g., n-butanol or isopropanol, to make a ~0.1 M solution).
-
Reaction Conditions: Heat the mixture to reflux (typically 100-120 °C) and stir for 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane or diethyl ether), and dried.
-
Purification: If no precipitate forms or if the filtered solid is impure, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) to yield the pure 2-amino-pyrido[2,3-d]pyrimidine product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the C2 position.
-
Expertise & Causality: This reaction requires an oxygen-free environment as the Pd(0) active catalyst is susceptible to oxidation, which would render it inactive. Therefore, solvents must be thoroughly degassed, and the reaction must be run under an inert atmosphere (argon or nitrogen). The base (e.g., K₂CO₃, Cs₂CO₃) is critical; it reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[15][16] The choice of palladium catalyst and solvent system can significantly impact yield and reaction time.[8][16][17]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube or flask, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2–1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 2-aryl-pyrido[2,3-d]pyrimidine derivative.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a superior alternative to SNAr for forming C-N bonds.[18][19]
-
Expertise & Causality: This reaction's success is highly dependent on the choice of phosphine ligand, which coordinates to the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[19][20][21] Bulky, electron-rich ligands like Xantphos or BINAP are often employed. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[21] Like the Suzuki coupling, this reaction must be performed under strictly inert conditions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (repeat 3x).
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.1-1.5 eq), and a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Heat the mixture to 80-110 °C and stir for 2-16 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, then quench by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired product.
Structure-Activity Relationships (SAR) & Target Applications
The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the scaffold to optimize inhibitor activity against specific kinase targets.
| Target Kinase | R-Group at C2 Position | Reported Potency (IC₅₀) | Reference |
| EGFR | 1-((4-(diethylamino)butyl)amino) | 0.45 µM (for parent compound) | [14][22] |
| FGFr | 1-((4-(diethylamino)butyl)amino) | 0.13 µM (for parent compound) | [14][22] |
| EGFRL858R/T790M | Substituted Thieno[3,2-c]pyridine | 13 nM | [23] |
| PIM-1 Kinase | Substituted Amine | 11.4 nM | [24] |
| CDK2/Cyclin A | 4-aminophenyl | 0.09 µM | [12] |
| BTK | N-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine | 4.8 nM | [10] |
EGFR Inhibitors: The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors targeting both wild-type and mutant forms of EGFR, which are crucial drivers in non-small cell lung cancer (NSCLC). Modifications at the C2 position with specific amine-containing side chains have been shown to enhance potency and bioavailability.[22][25] More advanced derivatives have been designed to overcome resistance mechanisms, such as the T790M mutation, by optimizing interactions within the ATP binding site.[3][23]
BTK Inhibitors: Bruton's Tyrosine Kinase (BTK) is a key target in B-cell malignancies. The pyrido[2,3-d]pyrimidine core can serve as the hinge-binding motif for potent BTK inhibitors.[10] For covalent irreversible inhibitors, the C2 position is often functionalized with a group that can present an electrophilic warhead, such as an acrylamide moiety, to form a covalent bond with a non-catalytic cysteine residue (Cys481) in the active site of BTK.[26]
JAK & CDK Inhibitors: The scaffold's utility extends to other kinase families. It has been incorporated into inhibitors of Janus Kinases (JAKs), which are implicated in autoimmune diseases, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle and are prominent cancer targets.[1][11][12][13] This broad applicability underscores the privileged nature of the pyrido[2,3-d]pyrimidine core in drug discovery.
Conclusion
This compound is a cornerstone for the modern synthesis of kinase inhibitors. Its well-defined reactivity allows for precise and diverse functionalization through robust chemical methods like SNAr and palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a solid framework for researchers to design and execute the synthesis of novel derivatives. By leveraging this versatile building block, the scientific community can continue to develop next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy, ultimately advancing the treatment of cancer and other debilitating diseases.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 2-Alkoxy-Pyrido[2,3-d]pyrimidines via Nucleophilic Aromatic Substitution
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its resemblance to native purines and its potent activity across a range of biological targets.[1][2][3] These compounds are extensively investigated as inhibitors of various protein kinases, making them crucial in the development of anticancer, anti-inflammatory, and antiviral agents.[4][5][6] Functionalization at the 2-position of this heterocyclic system is a key strategy for modulating pharmacological activity, and the introduction of alkoxy groups, in particular, can significantly impact solubility, metabolic stability, and target engagement. This guide provides a detailed, experience-driven protocol for the synthesis of 2-alkoxy-pyrido[2,3-d]pyrimidines, proceeding through a highly reliable nucleophilic aromatic substitution (SNAr) pathway. We will cover the necessary preparation of the 2-chloro precursor followed by its conversion to the target alkoxy derivatives, explaining the mechanistic rationale and providing practical insights for researchers in drug discovery and chemical biology.
Synthetic Strategy & Mechanistic Overview
The most robust and widely adopted strategy for preparing 2-alkoxy-pyrido[2,3-d]pyrimidines involves a two-step sequence. This approach prioritizes efficiency and modularity, allowing for the late-stage introduction of diverse alkoxy groups from a common intermediate.
-
Chlorination: The synthesis begins with a suitable pyrido[2,3-d]pyrimidin-2(1H)-one (or its tautomer, 2-hydroxypyrido[2,3-d]pyrimidine). This precursor undergoes chlorination, typically using phosphorus oxychloride (POCl₃), to yield the critical 2-chloro-pyrido[2,3-d]pyrimidine intermediate. This step is essential as the hydroxyl group is a poor leaving group, while the resulting chloro substituent is readily displaced.
-
Nucleophilic Aromatic Substitution (SNAr): The activated 2-chloro intermediate is then subjected to a substitution reaction with an appropriate alcohol in the presence of a base. This reaction is analogous to the classic Williamson ether synthesis but proceeds via an SNAr mechanism due to the aromatic nature of the substrate.[7][8][9]
General Synthetic Workflow
The overall process can be visualized as a linear progression from the pyridopyrimidinone starting material to the final alkoxy-substituted product.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Stille Coupling with 2-Chloropyrido[2,3-d]pyrimidine
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide.[1][2][3] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and materials, due to its tolerance of a wide array of functional groups and the stability of organotin reagents to air and moisture.[2][3][4] This guide provides a detailed protocol and technical considerations for the Stille coupling of 2-chloropyrido[2,3-d]pyrimidine, a key heterocyclic scaffold found in numerous biologically active compounds.[5][6] While heteroaryl chlorides like this compound are often less reactive than their bromide or iodide counterparts, recent advances in catalyst and ligand design have made their use in cross-coupling reactions increasingly feasible and attractive due to the lower cost and greater availability of chlorinated starting materials.[7][8][9]
Reaction Mechanism and Key Considerations
The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The organostannane reagent then exchanges its organic group with the chloride on the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the desired carbon-carbon bond, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for the successful coupling of an electron-deficient heteroaryl chloride such as this compound. Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition step.[8]
| Catalyst/Ligand System | Rationale for Use | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | XPhos is an electron-rich and bulky biaryl phosphine ligand known to be effective for coupling aryl chlorides.[11][12] | 1-5 |
| Pd(OAc)₂ / SPhos | SPhos is another highly effective biaryl phosphine ligand for challenging cross-coupling reactions.[13] | 1-5 |
| Pd(PPh₃)₄ | A common and versatile catalyst, though may require higher temperatures for less reactive chlorides.[10][14] | 2-10 |
Solvent and Base Considerations
The choice of solvent is crucial for ensuring the solubility of the reactants and catalyst, as well as for influencing the reaction rate. Aprotic polar solvents are generally effective. While the Stille coupling does not formally require a base in its catalytic cycle, additives can significantly impact the reaction.
| Solvent | Rationale |
| Dioxane | A common and effective solvent for Stille couplings. |
| Toluene | Another frequently used non-polar solvent. |
| DMF | A polar aprotic solvent that can aid in the solubility of reactants.[14][15] |
Additives such as lithium chloride (LiCl) can accelerate the transmetalation step.[10] Copper(I) iodide (CuI) can also be used as a co-catalyst, particularly for sterically hindered or less reactive substrates.[10][16]
Detailed Experimental Protocol
This protocol provides a general starting point for the Stille coupling of this compound with a generic organostannane (e.g., tributyl(vinyl)stannane). Optimization of reaction time, temperature, and catalyst loading may be necessary for different coupling partners.
Materials and Reagents
-
This compound
-
Organostannane reagent (e.g., tributyl(vinyl)stannane)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Additives (optional, e.g., CuI, LiCl)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Syringes and needles for transfer of degassed liquids
Experimental Workflow
Caption: General workflow for the Stille coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Add the organostannane reagent (1.1-1.5 equiv) via syringe.
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF).[4]
-
Stir the resulting mixture vigorously for at least one hour to precipitate the tin byproducts as insoluble fluorides.[19]
-
Filter the mixture through a pad of Celite, washing thoroughly with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and properly degassed. Use a fresh batch of catalyst. |
| Low reactivity of the chloride | Increase the reaction temperature. Consider a more active ligand system (e.g., Buchwald ligands).[11] | |
| Formation of homocoupled product | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[20] |
| Use the correct stoichiometry of reactants.[20] | ||
| Difficulty removing tin byproducts | Incomplete precipitation | Increase the stirring time with the KF solution.[21] Consider alternative workup procedures, such as washing with a solution of triethylamine in the eluent during chromatography.[4] |
| Dehalogenation of starting material | Presence of water or other proton sources | Ensure all reagents and solvents are anhydrous. |
Safety Precautions
-
Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere.
-
The reaction should be performed under an inert atmosphere to prevent catalyst degradation and side reactions.
Conclusion
The Stille cross-coupling of this compound is a viable and powerful method for the synthesis of functionalized derivatives of this important heterocyclic core. Careful selection of the palladium catalyst, ligand, and reaction conditions is paramount to achieving high yields and purity. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. Stille Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. chemistry.msu.edu [chemistry.msu.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloropyrido[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 2-Chloropyrido[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common challenges and nuances of this synthesis, focusing on the identification and mitigation of common side products.
PART 1: Frequently Asked Questions (FAQs) - The Core Chemistry
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed to understand and troubleshoot the reaction.
Q1: What is the principal synthetic route to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the direct chlorination of its corresponding hydroxyl precursor, Pyrido[2,3-d]pyrimidin-2(1H)-one. This transformation is typically accomplished using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[1][2] The reaction is generally performed by heating the substrate in an excess of POCl₃, which often serves as both the reagent and the solvent.[3]
The overall transformation is depicted below:
Caption: General synthetic scheme for this compound.
Q2: What is the underlying mechanism for the chlorination of Pyrido[2,3-d]pyrimidin-2(1H)-one with POCl₃?
The chlorination proceeds via a well-established mechanism for converting heterocyclic ketones (or their tautomeric enol forms) into chloro-derivatives.
-
Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the pyridopyrimidinone attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Phosphate Ester Intermediate: This initial attack, followed by the loss of a chloride ion, forms a phosphate ester intermediate. This step effectively converts the hydroxyl group into a good leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or HCl generated in situ) then acts as a nucleophile, attacking the C2 position of the pyrimidine ring.
-
Elimination and Product Formation: The phosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final this compound product and dichlorophosphoric acid as a byproduct.
Caption: Simplified mechanism of chlorination with phosphorus oxychloride.
Q3: Why is a tertiary amine base like N,N-dimethylformamide (DMF) or pyridine sometimes added to the reaction?
While the reaction can be run with POCl₃ alone, the addition of a catalytic or stoichiometric amount of a tertiary amine base is a common practice for several reasons:
-
Formation of the Vilsmeier Reagent: In the case of DMF, it reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This is a more powerful electrophilic species than POCl₃ itself, facilitating the initial activation of the carbonyl group.[4]
-
Acid Scavenging: The chlorination reaction generates HCl as a byproduct. A base like pyridine can neutralize this acid, preventing potential acid-catalyzed side reactions or degradation of the starting material and product.[5]
-
Improved Solubility: In some cases, the base can act as a co-solvent, improving the solubility of the starting pyridopyrimidinone in the reaction medium.
However, it is crucial to note that using DMF can sometimes lead to an unintended side reaction: formylation of the ring system, a classic Vilsmeier-Haack reaction.[6][7]
PART 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is formatted to directly address specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.
Q4: Problem: My TLC/LC-MS analysis shows a significant amount of unreacted Pyrido[2,3-d]pyrimidin-2(1H)-one, even after extended heating. What's going wrong?
Root Cause Analysis: This is a classic case of incomplete conversion, which can stem from several factors related to reagent activity and reaction conditions.
-
Insufficient Reagent: The most common cause is an inadequate molar excess of POCl₃. While some solvent-free protocols have been developed with near-equimolar amounts, traditional methods rely on a significant excess (5-10 equivalents) to drive the reaction to completion.[2][5]
-
Deactivated POCl₃: Phosphorus oxychloride is highly sensitive to moisture. If it has been improperly stored, it will hydrolyze to phosphoric acid and HCl, rendering it ineffective.
-
Low Reaction Temperature: This chlorination requires thermal energy. A reaction temperature below reflux (typically 100-110 °C) may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[8]
-
Poor Solubility: The starting material may have poor solubility in POCl₃ alone, especially at the initial stages of heating, limiting the interaction between substrate and reagent.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ or distill the reagent from an older bottle under reduced pressure before use.
-
Increase Reagent Stoichiometry: Increase the equivalents of POCl₃ to 10-fold relative to the starting material.
-
Ensure Adequate Temperature: Monitor the internal reaction temperature to ensure it reaches and maintains a steady reflux (approx. 105-110 °C).
-
Consider a Co-solvent/Catalyst: Add a catalytic amount of DMF (e.g., 0.1 equivalents) to the reaction mixture before adding POCl₃ to aid in activation.[8]
Q5: Problem: After quenching the reaction with ice/water, my workup is complicated by a significant amount of a polar impurity that has the same mass as my starting material.
Root Cause Analysis: The impurity is almost certainly the starting material, Pyrido[2,3-d]pyrimidin-2(1H)-one, reformed by the hydrolysis of your desired product, this compound. The C2-Cl bond is susceptible to nucleophilic attack by water, especially under the acidic conditions generated during the quench of excess POCl₃.
Troubleshooting Protocol:
-
Minimize Quench Time: Perform the quench and subsequent neutralization as quickly as possible. Have your neutralization solution (e.g., saturated NaHCO₃ or cold NaOH solution) ready before you begin the quench.
-
Control Temperature: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat from the highly exothermic quench of POCl₃, keeping the temperature low and minimizing the rate of hydrolysis.[2]
-
Rapid Extraction: Once the solution is neutralized (pH 7-8), immediately extract the product into a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Do not let the product sit in the aqueous layer for an extended period.
-
Alternative Workup: An alternative is to remove the excess POCl₃ under high vacuum before quenching. This significantly reduces the exotherm and the amount of acidic byproducts, thereby minimizing hydrolysis.
Q6: Problem: My crude product is a dark, tarry solid that is difficult to handle and purify by column chromatography.
Root Cause Analysis: The formation of dark, insoluble polymeric material is typically a result of thermal decomposition. This can happen if the reaction is heated for too long or at an excessively high temperature. The highly reactive intermediates and product can undergo self-condensation or other degradation pathways under harsh conditions.
Troubleshooting Protocol:
-
Strict Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Avoid arbitrary, prolonged heating times (e.g., "overnight"). Typical reaction times are in the range of 2-8 hours.[2][8]
-
Precise Temperature Control: Use an oil bath with a thermostat and an internal thermometer to ensure the reaction does not overheat. Maintain a steady reflux, but avoid aggressive, excessive heating.
-
Solvent-Free Conditions: Consider a modern, solvent-free approach. Heating the substrate with 1-2 equivalents of POCl₃ and 1 equivalent of a base like pyridine in a sealed reactor can give high yields of clean product and avoids the need for a large excess of the chlorinating agent.[5][9]
Caption: Troubleshooting workflow for common synthesis issues.
PART 3: Experimental Protocol & Data
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a certified fume hood with appropriate personal protective equipment.
Materials:
-
Pyrido[2,3-d]pyrimidin-2(1H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Pyrido[2,3-d]pyrimidin-2(1H)-one (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add a catalytic drop of DMF. In the fume hood, carefully and slowly add phosphorus oxychloride (10 eq) to the flask.
-
Reaction Execution: Heat the stirred mixture to reflux (approx. 105-110 °C) using a pre-heated oil bath. Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM) every hour. The reaction is typically complete within 2-6 hours.
-
Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice. Caution: This is a highly exothermic and gas-evolving process.
-
Neutralization and Extraction: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral to basic (pH ~8). The product may precipitate as a pale solid. Extract the mixture three times with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Table 1: Summary of Reaction Conditions and Common Side Products
| Parameter | Standard Condition | Potential Issue if Deviated | Resulting Side Product / Impurity |
| Reagent | POCl₃ (fresh, 5-10 eq) | Old/wet reagent, <3 eq | Unreacted Pyrido[2,3-d]pyrimidin-2(1H)-one |
| Temperature | 105-110 °C (Reflux) | >120 °C or <100 °C | Polymeric tars (high temp) / Incomplete reaction (low temp) |
| Time | 2-6 hours (monitored) | >12 hours | Polymeric tars, potential for other chlorinated isomers |
| Work-up | Fast quench on ice, pH ~8 | Slow quench, low pH | Hydrolysis back to Pyrido[2,3-d]pyrimidin-2(1H)-one |
| Additive | Catalytic DMF | Stoichiometric DMF | Potential for Vilsmeier-Haack formylation side products |
PART 4: References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 9(17), 5846-5852. --INVALID-LINK--
-
Abdel-Gawad, H., et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 22(10), 1693. --INVALID-LINK--
-
Faidah, A. S., et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(10), 236-246. --INVALID-LINK--
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the presence of[g-Fe2O3@HAp-SO3H] as nanocatalyst at 60 8C, under solvent-free condition. ResearchGate. --INVALID-LINK--
-
Swati, Sharma, A. K., & Prakash, L. (2006). Synthesis of some pyrido[2,3-d]pyrimidine derivatives and their antimicrobial activity. Heterocyclic Communications, 12(3-4), 229-234. --INVALID-LINK--
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4529-4541. --INVALID-LINK--
-
Estevez, V., Villacampa, M., & Menendez, J. C. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. BenchChem Application Notes. --INVALID-LINK--
-
Rostami, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(52), 31221-31227. --INVALID-LINK--
-
Sauthof, L., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3338. --INVALID-LINK--
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. commonorganicchemistry.com. --INVALID-LINK--
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. --INVALID-LINK--
-
Majumdar, A., & Chatterjee, J. (2017). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 94(11), 1209-1219. --INVALID-LINK--
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. --INVALID-LINK--
-
Rostami, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(52), 31221-31227. --INVALID-LINK--
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. --INVALID-LINK--
-
dos Santos, J. C., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8333-8342. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2006). Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2589-2598. --INVALID-LINK--
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem Technical Support. --INVALID-LINK--
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
purification of crude 2-Chloropyrido[2,3-d]pyrimidine by recrystallization
Technical Support Center: Purification of 2-Chloropyrido[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for the purification of crude this compound (CAS: 1060816-71-8, Formula: C₇H₄ClN₃, MW: 165.58 g/mol )[1][2]. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallization for this key heterocyclic intermediate. Pyrido[2,3-d]pyrimidines are a critical scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents[3][4][5]. Achieving high purity is paramount for reproducible downstream applications and accurate biological evaluation. This guide synthesizes established purification principles with practical, field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is followed by an analysis of potential causes and a list of actionable solutions.
dot
Caption: Troubleshooting workflow for recrystallization issues.
Question 1: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue, typically pointing to one of two scenarios: the solution is not saturated enough, or it has become supersaturated.
-
Cause A: Excessive Solvent. The most frequent reason for crystallization failure is using too much solvent to dissolve the crude product.[6][7] The concentration of the this compound may be below its saturation point, even at low temperatures.
-
Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 25-50% of the volume) in a fume hood to increase the solute concentration. Allow the concentrated solution to cool again.[6][7] If you are unsure if significant compound remains, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; a visible solid residue indicates dissolved product.[6]
-
-
Cause B: Supersaturation. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation. Crystal growth requires a nucleation point to begin.[7]
-
Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[7][8]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure product from a previous batch, add it to the cooled solution. This "seed" provides a template for further crystal growth.[7][8]
-
Solution 3: Cool to a Lower Temperature. If cooling to 0°C in an ice bath is ineffective, try an ice/salt bath to achieve even lower temperatures, which will further decrease the compound's solubility.
-
Question 2: My product separated as an oil instead of solid crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7] This is often due to a high concentration of impurities, which significantly depresses the melting point of the mixture.
-
Cause A: High Impurity Load. Significant impurities can create a eutectic mixture with a melting point lower than the temperature of the solution.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[6][7] Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels and covering it can promote the formation of crystals over oil.[6] If oiling persists, the crude material may require a preliminary purification step (e.g., flash chromatography) to remove the bulk of the impurities before attempting recrystallization again.
-
-
Cause B: Inappropriate Solvent Choice. The melting point of the compound may be naturally low relative to the solvent's boiling point.
-
Solution: Consider a different solvent or a mixed-solvent system. If using a two-solvent system, add more of the "good" solvent (the one the compound is more soluble in) to the oiled-out mixture, re-heat to homogeneity, and then cool slowly.[6]
-
Question 3: My final yield of pure crystals is very low (< 50%). Where did my product go?
A low yield suggests that a significant portion of your compound was not recovered in the final crystalline form.[6]
-
Cause A: Too Much Solvent. As in Question 1, using an excessive volume of solvent will leave a large amount of your product in the filtrate (the "mother liquor").[6][8]
-
Solution: Do not discard the mother liquor. You can recover a "second crop" of crystals by boiling off some of the solvent and re-cooling the concentrated solution.[6] Be aware that second-crop crystals may be less pure than the first.
-
-
Cause B: Premature Crystallization. If you performed a hot gravity filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: To prevent this, use a stemless or short-stemmed funnel, pre-heat the funnel and the receiving flask with hot solvent vapor, and ensure the solution is kept near its boiling point during the transfer.
-
-
Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[8]
-
Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.
-
Question 4: The purified crystals are still colored, but the compound is supposed to be white or off-white. How do I remove the color?
Colored impurities are common in complex organic syntheses.
-
Cause: Highly-Conjugated Impurities. These impurities are often present in small amounts but are intensely colored.
-
Solution: Add a very small amount (e.g., 1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration.[9] Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the charcoal and the adsorbed impurities via hot gravity filtration. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Using too much charcoal can also adsorb your desired product, reducing the yield.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9] For heterocyclic compounds like pyridopyrimidines, a systematic approach to solvent selection is key. While specific solubility data for this compound is not widely published, we can infer suitable candidates based on related structures.[10]
| Solvent Class | Example Solvents | Rationale for Use |
| Alcohols | Ethanol, Methanol, Isopropanol | Often effective for polar heterocyclic compounds. Pyrimidine derivatives have shown solubility in methanol.[11] |
| Aromatic | Toluene | Heterocycles, especially planar aromatic systems, often crystallize well from toluene.[12] |
| Esters | Ethyl Acetate | A moderately polar solvent that is a good starting point for many organic compounds. |
| Ketones | Acetone | A polar aprotic solvent; use with caution due to its low boiling point. |
| Amides | N,N-Dimethylformamide (DMF) | A highly polar solvent, often used when other solvents fail. Pyrimidine derivatives are soluble in DMF.[13] Often used as part of a mixed-solvent system (e.g., DMF/water) where water acts as the anti-solvent. |
Recommendation: Start by testing solubility in small amounts of ethanol, isopropanol, or ethyl acetate. If a single solvent is not effective, a mixed-solvent recrystallization (e.g., ethanol/water, DMF/water) is a powerful alternative.[14]
Q: What are the likely impurities in my crude this compound?
Impurities depend heavily on the synthetic route but can generally be categorized as:
-
Unreacted Starting Materials: Precursors used in the final step of the synthesis.
-
Side-Products: Resulting from incomplete reactions or alternative reaction pathways. For related syntheses, these can include products of oxidation or decomposition.[15]
-
Reagents/Catalysts: Residual acids, bases, or metal catalysts (e.g., palladium from cross-coupling reactions) used in the synthesis.[16]
Q: What safety precautions should I take?
Handle this compound and its analogues with care.
-
Hazard Profile: Similar chlorinated heterocyclic compounds are harmful if swallowed and can cause serious skin and eye irritation.[17] Always consult the specific Safety Data Sheet (SDS) for the material.[18][19]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[17][19]
-
Engineering Controls: Perform all operations, especially heating solvents, in a certified chemical fume hood to avoid inhaling vapors.[17]
Q: How should I properly store the purified, dry product?
To ensure long-term stability, store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[1] This protects it from atmospheric moisture and potential degradation.
Standard Recrystallization Protocol
This protocol provides a general workflow. The choice of solvent and specific temperatures should be optimized for your particular sample.
dot
Caption: Step-by-step experimental workflow for recrystallization.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling stone and the minimum amount of near-boiling solvent required to just dissolve the solid completely. Add the solvent in small portions, allowing the solution to return to a boil between additions.[8][14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: To remove insoluble impurities or charcoal, filter the hot solution through a fluted filter paper into a pre-heated, clean Erlenmeyer flask. Work quickly to minimize cooling and premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Large, high-purity crystals are favored by slow cooling.[20] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14][21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[9]
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry.[9] For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. 1060816-71-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Home Page [chem.ualberta.ca]
- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. lobachemie.com [lobachemie.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of Pyridopyrimidine Derivatives
Welcome to the technical support center for the purification of pyridopyrimidine derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds. Pyridopyrimidines are prevalent scaffolds in medicinal chemistry, and their effective purification is a critical step in their synthesis and development.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face specific hurdles when purifying pyridopyrimidine derivatives due to their inherent chemical properties, such as the basicity of the nitrogen atoms and potential for strong interactions with the stationary phase. This section addresses the most common problems in a question-and-answer format, providing both solutions and the underlying rationale.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: I'm observing overlapping peaks or co-elution of my pyridopyrimidine derivative with impurities on TLC and during column chromatography. How can I improve the separation?
Answer: Poor separation is a frequent challenge, often stemming from an unoptimized mobile phase or an inappropriate stationary phase.
-
Underlying Cause: The polarity of the mobile phase may not be suitable to create a sufficient difference in the retention factors (Rf) between your target compound and the impurities.[3] If the impurities have similar polarities to your desired product, achieving good separation can be difficult.[4]
-
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using thin-layer chromatography (TLC). The goal is to achieve an Rf value of approximately 0.2-0.4 for your target compound while maximizing the separation from impurity spots.[3] Common solvent systems for pyridopyrimidines include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]
-
Introduce a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. While silica gel is the most common choice, its acidic nature can sometimes lead to poor separation or degradation of basic compounds like pyridopyrimidines.[5] Alternatives include:
-
Issue 2: Peak Tailing of the Pyridopyrimidine Compound
Question: My purified fractions show significant peak tailing on TLC and HPLC analysis. What causes this, and how can I fix it?
Answer: Peak tailing is a classic problem when purifying nitrogen-containing heterocycles on silica gel.
-
Underlying Cause: The basic nitrogen atoms in the pyridopyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This strong interaction leads to a non-uniform elution of the compound, resulting in a "tailing" effect.[6]
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into your eluent can significantly reduce peak tailing.[7][8] A common practice is to add 0.1-1% TEA to the mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyridopyrimidine derivative.[7]
-
Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in a non-polar solvent containing a small amount of TEA to neutralize the stationary phase.[5]
-
Switch to a Different Stationary Phase: As mentioned previously, using a less acidic stationary phase like neutral alumina or a polymer-based column can prevent these undesirable interactions.[5][7]
-
Issue 3: Low Recovery of the Target Compound
Question: After performing column chromatography, the yield of my purified pyridopyrimidine derivative is very low. What are the possible reasons, and how can I improve the recovery?
Answer: Low recovery can be attributed to several factors, from compound instability to improper column packing and elution.
-
Underlying Cause:
-
Compound Instability: Pyridopyrimidine derivatives can sometimes be unstable on acidic silica gel, leading to degradation during the purification process.[4][5]
-
Irreversible Adsorption: The compound may be too polar for the chosen solvent system and could be irreversibly adsorbed onto the stationary phase.
-
Improper Column Packing: A poorly packed column can lead to channeling, where the solvent flows unevenly through the column, resulting in poor separation and incomplete elution of the compound.[6]
-
-
Solutions:
-
Assess Compound Stability: Before running a column, it's wise to check the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots (degradation products) have appeared.[9] A 2D TLC can also be used for this purpose.[7][10]
-
Increase Mobile Phase Polarity: If your compound is highly polar, you may need to use a more polar solvent system to ensure it elutes from the column. If you've already reached 100% of a polar solvent like ethyl acetate, consider adding a stronger solvent like methanol.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, it can be "dry loaded."[10] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[10] This ensures a more uniform application of the sample.
-
Ensure Proper Column Packing: Pack the column carefully to create a uniform and compact bed. A well-packed column is crucial for efficient separation and recovery.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyridopyrimidine derivatives?
A1: Silica gel is the most commonly used stationary phase for the purification of pyridopyrimidine derivatives due to its versatility and cost-effectiveness.[3][11] However, because pyridopyrimidines are basic, the acidic nature of silica can sometimes be problematic.[5] If you encounter issues like peak tailing or compound degradation, consider using neutral or basic alumina, or even reversed-phase silica (C18) for more polar derivatives.[4][5][7]
Q2: How do I choose the right mobile phase for my column?
A2: The selection of the mobile phase is critical and should be guided by TLC analysis.[3] The goal is to find a solvent system that provides good separation between your target compound and impurities, with an ideal Rf of 0.2-0.4 for the target.[3] For pyridopyrimidines, common solvent systems are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar compounds, methanol may be added to the mobile phase.[3]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.
-
Isocratic Elution: This is simpler to perform and is suitable when the Rf values of your target compound and impurities are sufficiently different.
-
Gradient Elution: This is preferable for complex mixtures containing compounds with a wide range of polarities. It allows for the efficient elution of all compounds in a reasonable time.
Q4: How can I detect my colorless pyridopyrimidine derivative in the collected fractions?
A4: If your compound is not colored, you will need an analytical technique to identify the fractions containing your product. The most common method is TLC. Spot a small amount from each fraction onto a TLC plate and develop it. You can then visualize the spots using a UV lamp (if your compound is UV-active) or by staining the plate with a suitable reagent (e.g., potassium permanganate or iodine).
Q5: My pyridopyrimidine derivative is a salt (e.g., hydrochloride salt). Can I still use silica gel chromatography?
A5: Purifying salts on silica gel can be challenging as they are often highly polar and may not move from the baseline. It is generally recommended to neutralize the salt to the free base before attempting column chromatography. This can be done by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous basic solution (like sodium bicarbonate or sodium carbonate). The organic layer containing the free base can then be dried and purified by column chromatography.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the purification of a pyridopyrimidine derivative using silica gel column chromatography.
Objective: To purify a crude pyridopyrimidine derivative from reaction byproducts and starting materials.
Materials:
-
Crude pyridopyrimidine derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Triethylamine (TEA, optional)
-
Sand (acid-washed)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Methodology
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Test various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find one that gives an Rf of 0.2-0.4 for the target compound with good separation from impurities.
-
If peak tailing is observed on TLC, add 0.5% TEA to the chosen solvent system and re-run the TLC to see if the spot shape improves.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Wet Packing (Recommended):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
-
Sample Loading:
-
Wet Loading:
-
Dry Loading (for samples with poor solubility):
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed when adding more eluent.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, apply gentle pressure using a pump or inert gas.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity according to your TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyridopyrimidine derivative.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting common chromatography issues.
Experimental Workflow Diagram
Caption: The experimental workflow for pyridopyrimidine derivative purification.
Data Summary Table
| Issue | Common Cause(s) | Recommended Solution(s) | Key Parameters to Monitor |
| Poor Separation | - Improper mobile phase polarity- Impurities with similar polarity | - Optimize solvent system via TLC- Employ gradient elution- Change stationary phase (e.g., alumina) | - Rf values- Spot separation on TLC |
| Peak Tailing | - Interaction of basic nitrogens with acidic silica | - Add 0.1-1% triethylamine to eluent- Use neutral or basic alumina | - Spot shape on TLC- Peak symmetry in HPLC |
| Low Recovery | - Compound degradation on silica- Irreversible adsorption (too polar) | - Check compound stability (2D TLC)- Increase mobile phase polarity- Use dry loading technique | - Mass balance- Presence of degradation spots |
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Unreactive 2-Chloropyridines
Welcome to the technical support center dedicated to one of the more challenging yet vital transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling of 2-chloropyridines. These substrates are notoriously unreactive due to the electronic properties of the pyridine ring and the strength of the C-Cl bond. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and troubleshooting strategies to overcome common hurdles in these reactions.
Troubleshooting Guide
This section addresses specific issues encountered during the Suzuki coupling of 2-chloropyridines. For each problem, potential causes are identified, and targeted solutions are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
This is the most common issue when working with 2-chloropyridines. The root cause often lies in the challenging oxidative addition step or catalyst deactivation.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center difficult.[1] This often requires more forceful reaction conditions.
-
Solution: Employ a highly active catalyst system. Bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often necessary to promote this step.[2][3] These ligands stabilize the palladium center and increase its electron density, facilitating the cleavage of the C-Cl bond.
-
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1][2][4]
-
Solution: The use of sterically hindered ligands can shield the palladium center and mitigate this inhibition.[1] Additionally, ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing all solvents and reagents to prevent oxidation of the active Pd(0) catalyst.[5]
-
-
Suboptimal Base and Solvent Choice: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[4][6] The solvent system must solubilize the reagents and facilitate the catalytic cycle.
Problem 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and significantly lower the yield of the desired compound.
Common Side Products & Mitigation Strategies:
-
Dehalogenation (Hydrodehalogenation): The 2-chloropyridine is reduced, replacing the chlorine atom with a hydrogen. This occurs via the formation of a palladium-hydride (Pd-H) species.[3][7]
-
Mitigation: This side reaction is more prevalent with electron-deficient N-heterocyclic halides.[3] The choice of ligand is critical; bulky, electron-rich ligands can sometimes suppress this pathway.[1] Running the reaction at the lowest effective temperature can also help.[1] Ensure the base is not a hydride source.
-
-
Protodeboronation: The boronic acid starting material is converted to the corresponding arene by replacement of the boronic acid group with a hydrogen atom.[8] This is a common decomposition pathway, especially with aqueous bases.[1][4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1][2]
-
Mitigation: Rigorous degassing of the reaction mixture is essential to exclude oxygen.[2] Ensuring the efficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also minimize homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why are 2-chloropyridines so much less reactive than 2-bromopyridines in Suzuki couplings?
A1: The primary reason is the bond dissociation energy. The C-Cl bond is stronger and less readily cleaved by the palladium catalyst during the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for aryl chlorides.[1][7] This necessitates the use of more specialized and highly active catalyst systems.
Q2: What is the best "go-to" catalyst system for a difficult 2-chloropyridine coupling?
A2: While there is no single universal catalyst, a good starting point for challenging 2-chloropyridine couplings is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos.[2] N-heterocyclic carbene (NHC) ligands have also shown great promise for these transformations.[10][11]
Q3: Can I use microwave irradiation to improve my reaction?
A3: Absolutely. Microwave-assisted procedures can be highly effective for Suzuki couplings of unreactive chlorides.[12] The high temperatures achieved can significantly accelerate the reaction, often leading to shorter reaction times (e.g., 10-30 minutes) and improved yields, sometimes with lower catalyst loadings.[12][13]
Q4: My boronic acid is unstable. What are my options?
A4: For unstable boronic acids, particularly heteroaryl boronic acids, protodeboronation is a major concern.[8][14] Consider switching to a more stable boronic ester derivative, such as a pinacol or MIDA boronate.[1][8] These are generally more robust to the reaction conditions and can release the boronic acid slowly in situ.
Q5: How critical is the purity of my reagents?
A5: Extremely critical. Impurities in the 2-chloropyridine, boronic acid, or solvents can interfere with the catalytic cycle and lead to lower yields or complete reaction failure.[4][5] Ensure your starting materials are of high purity and that your solvents are anhydrous and properly degassed.
Data Presentation & Recommended Conditions
For a systematic approach to optimizing your reaction, consider screening the following parameters. The table below provides a starting point based on successful literature precedents.
| Parameter | Recommended Starting Conditions & Variations | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Common, reliable Pd(0) and Pd(II) precatalysts. |
| Ligand | SPhos, XPhos, RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[15] |
| Base | K₃PO₄ (2-3 eq.), Cs₂CO₃ (2-3 eq.) | Strong, non-nucleophilic bases that effectively promote transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, or THF (often with 10-20% water) | Aprotic solvents are generally preferred. Water can aid in dissolving the base and boronic acid. |
| Temperature | 80-110 °C (conventional heating), 120-150 °C (microwave) | Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.[12] |
| Boron Reagent | Boronic Acid (1.2-1.5 eq.) or Pinacol Boronate Ester | A slight excess can compensate for potential decomposition.[5] Esters offer greater stability.[9] |
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloropyridines
This protocol provides a robust starting point for optimization.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-Dioxane/water (e.g., 5:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
minimizing homocoupling in Suzuki reactions of pyridopyrimidines
A Guide for Researchers on Minimizing Homocoupling Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridopyrimidine scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful C-C bond-forming reaction. As a Senior Application Scientist, I will guide you through the intricacies of minimizing the formation of homocoupling byproducts, a common and often frustrating issue when working with electron-deficient heteroaromatics like pyridopyrimidines.
This guide is structured in a practical question-and-answer format to directly address the specific problems you may be facing at the bench. We will delve into the mechanistic underpinnings of homocoupling, provide detailed troubleshooting protocols, and offer field-proven insights to enhance the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is this, and why is it forming?
A1: You are likely observing the homocoupling (or dimerization) of your boronic acid or boronate ester coupling partner. This is a prevalent side reaction in palladium-catalyzed cross-couplings where, instead of the desired reaction between the pyridopyrimidine halide and the organoboron reagent, two molecules of the organoboron reagent couple with each other.[1][2]
This byproduct formation is problematic as it consumes your valuable nucleophile, reduces the yield of the target molecule, and introduces a purification challenge due to potential similarities in polarity with the desired product.[3]
The formation of this homocoupled product can occur through two primary mechanistic pathways:
-
Aerobic (Oxygen-Mediated) Pathway: This is often the dominant pathway. If your reaction mixture is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[4] This Pd(II) complex can then react with the boronic acid, leading to the homocoupled product.[4][5] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[4][6]
-
Anaerobic Pathway: Homocoupling can also occur in the absence of oxygen. This typically involves a stoichiometric reaction between a Pd(II) species and two molecules of the boronic acid, which results in the formation of the symmetrical biaryl and the reduction of Pd(II) to Pd(0).[7] This is more common if you start with a Pd(II) precatalyst (like Pd(OAc)₂) and the reduction to the active Pd(0) state is inefficient.[8]
Troubleshooting Guide: Step-by-Step Mitigation Strategies
Issue 1: Persistent Homocoupling of the Boronic Acid Reagent
Symptoms:
-
NMR or LC-MS analysis shows a significant peak corresponding to the dimer of your boronic acid reagent.
-
Low yield of the desired pyridopyrimidine product, even with full consumption of the starting halide.
Root Causes & Solutions:
The troubleshooting process for minimizing homocoupling can be broken down into a logical sequence of experimental adjustments. Start with the most common and impactful factors first.
Caption: Troubleshooting decision tree for homocoupling.
Solution A: Ensure a Rigorously Inert Atmosphere
This is the most critical first step. The presence of oxygen is a primary driver for boronic acid homocoupling.[4][6]
-
Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then enters a catalytic cycle that produces the homocoupled dimer.[4][7] By removing oxygen, you starve this parasitic reaction pathway.
-
Actionable Protocol:
-
Solvent Degassing: Before use, sparge all solvents (both organic and aqueous) with an inert gas like argon or nitrogen for a minimum of 30 minutes.[8][9] For highly sensitive reactions, employ the "freeze-pump-thaw" method (typically three cycles) for the most thorough oxygen removal.
-
Reaction Vessel Purge: Flame-dry or oven-dry your reaction flask and allow it to cool under a stream of inert gas. Before adding reagents, subject the sealed flask to several cycles of vacuum and backfilling with argon or nitrogen.[10]
-
Maintain Positive Pressure: Throughout the reaction setup and duration, maintain a slight positive pressure of inert gas using a balloon or a bubbler system.
-
Solution B: Re-evaluate Your Palladium Source
-
Causality: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced in situ to the active Pd(0) species.[11] If this reduction is slow or incomplete, the remaining Pd(II) can directly promote homocoupling.[7][12]
-
Actionable Protocols:
-
Switch to a Pd(0) Precatalyst: The most direct solution is to use a catalyst that is already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][13] This bypasses the need for in situ reduction and minimizes the concentration of homocoupling-promoting Pd(II).
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before adding the catalyst.[7] Potassium formate (KCOOH) is an excellent choice as it can reduce residual Pd(II) without interfering with the main catalytic cycle.[6][8]
-
Solution C: Optimize the Ligand
-
Causality: The steric and electronic properties of the phosphine ligand coordinated to the palladium center are critical. Bulky, electron-rich ligands accelerate the final, desired reductive elimination step of the Suzuki cycle, which outcompetes the pathways leading to homocoupling.[1][13] For electron-deficient heteroaryl halides like chloropyrimidines, standard ligands like PPh₃ may be insufficient.[14]
-
Actionable Protocol:
-
Screen Modern Ligands: Set up small-scale parallel reactions to screen a panel of ligands. For challenging substrates like pyridopyrimidines, Buchwald-type ligands are often highly effective.[1]
-
Recommended Ligand Classes:
-
| Ligand Type | Key Feature | Recommended For |
| PPh₃ | General, less active | Simple, reactive substrates |
| SPhos, XPhos | Bulky, electron-rich | Challenging substrates, heteroaryl chlorides |
| dppf | Bidentate, robust | General use, can improve stability |
Table 1: Comparison of common ligands for Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction of a Chloropyridopyrimidine with Minimized Homocoupling
This protocol is a general starting point and must be optimized for your specific substrates.
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridopyrimidine halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[9][10]
-
Seal the flask, then evacuate and backfill with argon (repeat this three times).
-
Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture).[10]
-
Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Competing Suzuki and Homocoupling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
avoiding hydrolysis of nitrile groups during pyridopyrimidine synthesis
Introduction: The Nitrile Hydrolysis Challenge
The synthesis of pyridopyrimidines, a scaffold of immense interest in medicinal chemistry, often utilizes nitrile-containing precursors such as aminopyridine carbonitriles.[1] While elegant in theory, these routes are frequently plagued by a persistent and yield-destroying side reaction: the hydrolysis of the nitrile group. Under the very conditions required for cyclization—whether acidic or basic—the nitrile is susceptible to conversion into an unreactive carboxylic acid or an intermediate amide, terminating the desired reaction pathway.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and validated protocols to mitigate and overcome the challenge of nitrile hydrolysis during pyridopyrimidine synthesis.
Troubleshooting Guide: Preserving the Nitrile Group
This section is designed to diagnose and solve common issues related to nitrile instability during your reaction.
Q1: My reaction is yielding the hydrolyzed amide or carboxylic acid instead of the pyridopyrimidine. What is the primary cause?
Answer: You are observing a classic case of competing reaction kinetics. The rate of nitrile hydrolysis is outpacing the rate of the desired intramolecular cyclization. This typically occurs when the reaction conditions are too harsh, activating water to act as a nucleophile on the nitrile carbon faster than the intramolecular amine can.
-
Under Acidic Conditions: Strong Brønsted acids (e.g., HCl, H₂SO₄) protonate the nitrile nitrogen, making the carbon atom highly electrophilic. This enhances its susceptibility to nucleophilic attack by water, which is often present as the solvent or as a trace impurity.[4][5]
-
Under Basic Conditions: Strong bases (e.g., NaOH, KOH) promote the direct attack of hydroxide ions on the electrophilic nitrile carbon.[5][6] While this can also catalyze the cyclization, it significantly accelerates hydrolysis, especially at elevated temperatures.[7][8]
Q2: I am running an acid-catalyzed cyclization and observing significant hydrolysis. How can I favor cyclization?
Answer: The key is to reduce the water activity and/or use a catalyst that preferentially activates the nitrile for intramolecular attack over intermolecular attack by water.
Recommended Actions:
-
Switch to a Lewis Acid Catalyst: Lewis acids like Zinc Chloride (ZnCl₂), Iron(II) Chloride (FeCl₂), or Samarium Chloride (SmCl₃) are highly effective.[9][10][11] They coordinate to the nitrile nitrogen, activating it for nucleophilic attack without introducing a high concentration of protons that would also activate ambient water molecules. This shifts the kinetic balance in favor of the intramolecular cyclization.
-
Use Anhydrous Conditions: Scrupulously dry your solvent and reagents. Use freshly distilled, anhydrous solvents (e.g., Toluene, Dioxane, THF) and consider adding molecular sieves to the reaction vessel.
-
Moderate the Temperature: While heat is often required to drive cyclization, excessive temperatures can disproportionately accelerate the rate of hydrolysis.[12] Attempt the reaction at the lowest temperature that still allows for a reasonable cyclization rate. Monitor the reaction by TLC or LCMS to find the optimal balance.
Q3: My base-catalyzed reaction (e.g., Thorpe-Ziegler type) is failing due to hydrolysis. What are my options?
Answer: Strong, aqueous bases are often the culprit. The strategy here is to use a strong, non-nucleophilic base in an aprotic solvent.[13]
Recommended Actions:
-
Employ Non-Nucleophilic Bases: Switch from NaOH or KOH to a sterically hindered, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH).[13] These bases are strong enough to deprotonate the requisite carbon or nitrogen to initiate cyclization but are poor nucleophiles themselves and do not introduce water.
-
Use Aprotic Solvents: Run the reaction in anhydrous aprotic solvents like THF, Dioxane, or DMF. This minimizes the presence of water, the primary agent of hydrolysis.
-
Control Stoichiometry and Addition: Use the base in stoichiometric amounts rather than in large excess. Add the base slowly at a reduced temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions before allowing the reaction to warm to the desired temperature.
Mechanistic Overview: The Competing Pathways
To effectively troubleshoot, it is crucial to visualize the competing chemical pathways. The desired reaction is an intramolecular nucleophilic attack, while the undesired pathway is an intermolecular hydrolysis event.
Caption: Desired Cyclization vs. Undesired Hydrolysis Pathway.
Frequently Asked Questions (FAQs)
Q: Are there specific types of pyridopyrimidine syntheses that are more prone to nitrile hydrolysis? A: Yes. Multi-component reactions (MCRs) that are performed in protic solvents like water or ethanol, even when catalyzed by nanoparticles or mild acids, can still be susceptible if reaction times are long or temperatures are elevated.[14][15][16] While many green chemistry protocols are designed to be mild, the very presence of water as a solvent requires careful optimization to ensure cyclization is rapid.[14][16]
Q: Can microwave irradiation help avoid hydrolysis? A: It can be a double-edged sword. Microwave heating can dramatically accelerate the desired cyclization, potentially allowing the reaction to complete before significant hydrolysis occurs.[11][15] However, the rapid heating can also accelerate hydrolysis if the conditions are not optimized. It is most effective when paired with milder catalytic systems (e.g., Lewis acids) in high-boiling aprotic solvents.[11][15]
Q: My starting material is an α,ω-dinitrile for a Thorpe-Ziegler cyclization. Are both nitrile groups at risk? A: Yes. In a Thorpe-Ziegler reaction, the goal is for the carbanion formed alpha to one nitrile to attack the other.[13][17] However, both nitrile groups are electrophilic and susceptible to hydrolysis under the strong basic conditions typically employed.[13] This makes the use of anhydrous, aprotic conditions and non-nucleophilic bases absolutely critical for success.
Q: I suspect my catalyst is the problem. What are the key differences between Brønsted and Lewis acid catalysis in this context? A: This is a critical point. The troubleshooting workflow below illustrates the decision-making process based on your catalytic system.
Caption: Catalyst-Based Troubleshooting Workflow.
Validated Protocols
The following protocols provide detailed, step-by-step methodologies for pyridopyrimidine synthesis designed to minimize nitrile hydrolysis.
Protocol 1: Lewis Acid-Catalyzed Cyclization of an o-Aminopyridinecarbonitrile
This protocol uses Zinc Chloride (ZnCl₂) to promote cyclization under anhydrous conditions, preventing hydrolysis.
Reaction: 2-Amino-3-cyanopyridine with Acetone to form 2,2-Dimethyl-2,3-dihydro-4H-pyrido[2,3-d]pyrimidin-4-imine
Materials:
-
2-Amino-3-cyanopyridine (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.2 eq)
-
Anhydrous Acetone (serves as reactant and solvent)
-
Anhydrous Toluene (co-solvent)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
To the flask, add 2-amino-3-cyanopyridine and anhydrous zinc chloride.
-
Under a positive flow of nitrogen, add anhydrous toluene (approx. 5 mL per 1 mmol of aminonitrile) followed by anhydrous acetone (5-10 eq).
-
Heat the reaction mixture to reflux (approx. 80-90 °C depending on the acetone/toluene ratio).
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Quench carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the target pyridopyrimidine.
Protocol 2: Thorpe-Ziegler Cyclization using a Non-Nucleophilic Base
This protocol uses Sodium Hydride (NaH) for the intramolecular cyclization of an α,ω-dinitrile, a key step for certain pyridopyrimidine precursors.
Reaction: Intramolecular cyclization of 2-(2-cyanoethylamino)benzonitrile
Materials:
-
2-(2-Cyanoethylamino)benzonitrile (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet.
-
Wash the sodium hydride dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry of NaH (approx. 10 mL per 1 mmol of NaH). Cool the slurry to 0 °C in an ice bath.
-
Dissolve the 2-(2-cyanoethylamino)benzonitrile substrate in a minimal amount of anhydrous THF and add it to the dropping funnel.
-
Add the substrate solution dropwise to the stirred NaH slurry at 0 °C over 30 minutes. Effervescence (H₂ gas) should be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of isopropanol, followed by water.
-
Adjust the pH of the aqueous layer to ~7 using 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
Summary of Recommended Conditions
| Parameter | Anti-Hydrolysis Strategy for Acidic Conditions | Anti-Hydrolysis Strategy for Basic Conditions | Rationale |
| Catalyst/Base | Use Lewis Acids (ZnCl₂, FeCl₂, SmCl₃)[9][10] | Use Non-Nucleophilic Bases (NaH, LHMDS, t-BuOK)[13] | Avoids introducing H₃O⁺ or OH⁻ which are prime hydrolysis agents. |
| Solvent | Anhydrous Aprotic (Toluene, Dioxane) | Anhydrous Aprotic (THF, Dioxane, Toluene) | Minimizes the concentration of water, the hydrolyzing reagent. |
| Temperature | Lowest effective temperature (e.g., 80 °C) | Start at 0 °C, then warm as needed (e.g., reflux) | Controls kinetics to favor intramolecular cyclization over intermolecular hydrolysis.[12] |
| Additives | Molecular Sieves (3Å or 4Å) | N/A | Actively removes trace amounts of water from the reaction medium. |
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 12. Nitrile, amide and temperature effects on amidase-kinetics during acrylonitrile bioconversion by nitrile-hydratase/amidase in situ cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water [jns.kashanu.ac.ir]
- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges in the Scale-Up of 2-Chloropyrido[2,3-d]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this critical pharmaceutical intermediate. Pyrido[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, and the successful, scalable synthesis of their chloro-derivatives is often a pivotal step in the drug discovery pipeline.[1][2]
This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.
I. Synthesis Overview & Key Challenge Areas
The most common synthetic route to this compound involves a two-step process:
-
Step 1: Precursor Synthesis: Condensation of 2-aminonicotinic acid with a urea or cyanamide equivalent to form the pyrido[2,3-d]pyrimidin-2-ol precursor.
-
Step 2: Chlorination: Conversion of the hydroxyl group to a chloride using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Each of these stages presents unique challenges, particularly during scale-up. This guide will address these challenges in a question-and-answer format.
Experimental Workflow Overview
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
Part A: Precursor Synthesis - Pyrido[2,3-d]pyrimidin-2-ol
Question 1: My condensation of 2-aminonicotinic acid and urea is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this condensation are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The condensation of 2-aminonicotinic acid and urea typically requires elevated temperatures (around 160-190°C) to drive the reaction to completion.[3] Insufficient heating or short reaction times can lead to a significant amount of unreacted starting material.
-
Recommendation: Ensure your reaction temperature is consistently maintained. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for your specific scale.
-
-
Sub-optimal Reaction Conditions: The reaction involves the evolution of ammonia and water.[4] On a larger scale, inefficient removal of these byproducts can hinder the reaction equilibrium.
-
Recommendation: While often performed as a neat melt, consider the impact of pressure on the reaction. Running the reaction under a gentle stream of inert gas can help to drive off volatile byproducts.
-
-
Starting Material Quality: The purity of 2-aminonicotinic acid is crucial. Impurities can interfere with the reaction.[5]
-
Recommendation: Always ensure the purity of your starting materials using techniques like NMR or melting point analysis before commencing the reaction.
-
-
Product Isolation: The product, pyrido[2,3-d]pyrimidin-2-ol, often precipitates from the reaction mixture upon cooling. However, some product may remain in the solidified melt.
-
Recommendation: After cooling, the solid mass should be triturated with a suitable solvent, such as hot water or ethanol, to dissolve impurities and facilitate the collection of the desired product by filtration.[6]
-
Question 2: I am observing significant batch-to-batch variability in the purity of my pyrido[2,3-d]pyrimidin-2-ol. What could be the source of these inconsistencies?
Answer: Batch-to-batch variability is a common scale-up challenge. The root cause can usually be traced back to inconsistencies in raw materials or reaction conditions.[5]
-
Raw Material Variability: Even slight variations in the purity or physical form of 2-aminonicotinic acid or urea can impact the reaction rate and impurity profile.[5]
-
Inconsistent Heating: Uneven heating in large reactors can create hot spots, leading to the formation of thermal decomposition byproducts.
-
Work-up Procedures: Variations in the volume of solvent used for trituration, the cooling rate, or the washing procedure can affect the final purity of the isolated product.[5]
Troubleshooting Workflow for Precursor Synthesis
Caption: Troubleshooting decision tree for precursor synthesis.
Part B: Chlorination with Phosphorus Oxychloride (POCl₃)
Question 3: My chlorination reaction with POCl₃ is incomplete, and I recover my starting material after work-up. How can I drive the reaction to completion?
Answer: This is a frequent issue, often related to the reactivity of the substrate and the reaction conditions.
-
Hydrolysis during Work-up: The chlorinated product can be susceptible to hydrolysis back to the starting material, especially in the presence of water and if the pH is not carefully controlled during quenching.[7]
-
Recommendation: After the reaction is complete, it is often beneficial to remove the excess POCl₃ under reduced pressure before the work-up. The reaction mixture should then be quenched by slowly adding it to a vigorously stirred mixture of ice and a weak base like sodium bicarbonate to maintain a low temperature and neutralize the generated acid.[8]
-
-
Insufficient Reagent or Temperature: While excess POCl₃ is traditionally used, an insufficient amount or a reaction temperature that is too low may result in an incomplete reaction.[9]
-
Recommendation: The reaction is typically run at reflux in excess POCl₃ (around 110°C).[8] Ensure the reaction is heated adequately and for a sufficient duration. For a more modern approach, consider the solvent-free method described below.
-
Question 4: The use of excess POCl₃ is problematic for our scale-up due to safety and environmental concerns. Are there more efficient and safer alternatives?
Answer: Yes, this is a critical consideration for large-scale synthesis. A highly effective alternative to using a large excess of POCl₃ has been developed.
-
Solvent-Free, Equimolar POCl₃ Method: This method involves heating the hydroxy-pyridopyrimidine with just one equivalent of POCl₃ per hydroxyl group in a sealed reactor, using one equivalent of a base like pyridine.[9]
Comparison of Chlorination Methods
| Parameter | Traditional Method (Excess POCl₃) | Solvent-Free Equimolar Method |
| POCl₃ Stoichiometry | Large excess (often used as solvent) | 1.0 - 1.2 equivalents |
| Solvent | POCl₃ or high-boiling inert solvent | None |
| Base | Often an organic base (e.g., pyridine) | Pyridine (1.0 equivalent) |
| Temperature | Reflux (~110°C) | 140-160°C (sealed reactor) |
| Work-up | Difficult quench of large excess POCl₃ | Simpler quench, filtration of product |
| Safety/Environmental | High risk, significant waste | Significantly improved safety and reduced waste |
| Yield | Generally good | Good to excellent[9] |
Question 5: Quenching a large-scale POCl₃ reaction is a major safety concern. What is the best practice for this operation?
Answer: The quenching of POCl₃ is highly exothermic and can be dangerous if not performed correctly. The cardinal rule is to always add the POCl₃-containing reaction mixture to the quenching solution (reverse quench) , never the other way around.
Recommended Quenching Protocol (Reverse Quench):
-
Preparation: In a separate, appropriately sized vessel equipped with a robust mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and a saturated aqueous solution of a weak base like sodium bicarbonate or sodium acetate.
-
Cooling: Cool the reaction mixture containing POCl₃ in an ice bath.
-
Slow Addition: Add the cooled reaction mixture dropwise or in a slow stream to the vigorously stirred ice/base slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.
-
Neutralization and Stirring: Once the addition is complete, continue to stir the mixture until all the ice has melted and gas evolution (if using bicarbonate) has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Part C: Purification and Analysis
Question 6: My crude this compound is off-color and shows multiple spots on TLC. What are the best methods for purification at scale?
Answer: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most efficient method for removing minor impurities on a large scale.
-
Solvent Selection: A solvent screen is recommended to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of related structures include ethanol or mixtures like ethyl acetate/hexanes.[10]
-
-
Column Chromatography: If recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, silica gel column chromatography is the next logical step.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting the product from the column.[10]
-
Question 7: How can I use NMR and HPLC to confirm the purity and identity of my final product?
Answer: NMR and HPLC are indispensable tools for the characterization and quality control of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
¹H NMR: Expect to see distinct signals in the aromatic region corresponding to the protons on the pyridine and pyrimidine rings.
-
¹³C NMR: The carbon spectrum will show characteristic shifts for the chlorinated carbon and the other aromatic carbons.
-
Representative NMR Data
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 9.0 (complex multiplet) | 110 - 165 |
| C-Cl | - | ~160 |
Note: These are approximate chemical shift ranges. Actual values will depend on the solvent and any substituents.[11][12]
-
HPLC Analysis: HPLC is the primary method for determining the purity of the final product.
-
Method: A reverse-phase HPLC method is typically employed.[13]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid is common.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm).
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[15]
-
III. References
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. --INVALID-LINK--
-
Approximate 1H and 13C NMR Shifts. Scribd. --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. (2025). BenchChem. --INVALID-LINK--
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). National Center for Biotechnology Information. --INVALID-LINK--
-
One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2018). Scientific Research Publishing. --INVALID-LINK--
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. --INVALID-LINK--
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. --INVALID-LINK--
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PubMed. --INVALID-LINK--
-
An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. (2025). BenchChem. --INVALID-LINK--
-
1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... ResearchGate. --INVALID-LINK--
-
Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). (2006). PubMed. --INVALID-LINK--
-
"addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine". (2025). BenchChem. --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). National Center for Biotechnology Information. --INVALID-LINK--
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). National Center for Biotechnology Information. --INVALID-LINK--
-
General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate. --INVALID-LINK--
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2012). Scientific Research Publishing. --INVALID-LINK--
-
An In-depth Technical Guide to Cyanamide Tautomerism and Self-Condensation Reactions. (2025). BenchChem. --INVALID-LINK--
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica. --INVALID-LINK--
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. --INVALID-LINK--
-
POCl -PCl mixture: A robust chlorinating agent†. Indian Chemical Society. --INVALID-LINK--
-
Condensation. ACS GCI Pharmaceutical Roundtable. --INVALID-LINK--
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. --INVALID-LINK--
-
Application of Cyanamide as a Dehydration Agent in Condensation Reactions: Application Notes and Protocols. (2025). BenchChem. --INVALID-LINK--
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2010). National Center for Biotechnology Information. --INVALID-LINK--
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. --INVALID-LINK--
-
The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. --INVALID-LINK--
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). PubMed. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones. Semantic Scholar. --INVALID-LINK--
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. --INVALID-LINK--
-
How should I proceed in Chlorination using POCl3? ResearchGate. --INVALID-LINK--
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. --INVALID-LINK--
-
Synthesis and In Vitro Inhibition Effect of New Pyrido[2,3-d]pyrimidine Derivatives on Erythrocyte Carbonic Anhydrase I and II. (2013). National Institutes of Health. --INVALID-LINK--
-
Base‐catalyzed condensation and acid‐mediated amination of cyanamide. ResearchGate. --INVALID-LINK--
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2-Chloropyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. The electron-deficient nature of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges that require careful optimization of the catalytic system.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve efficient and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction with a 2-chloropyridine substrate shows low to no conversion. What are the most common causes and how should I begin troubleshooting?
Low or no conversion is the most frequent issue, primarily because the oxidative addition of the aryl chloride bond to the Pd(0) complex is often the rate-limiting step.[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[3]
Initial Troubleshooting Steps:
-
Evaluate the Catalyst System: The integrity and activity of your catalyst are paramount.
-
Palladium Source: If you are generating the catalyst in situ from sources like Pd(OAc)₂, consider its age and purity, as it can be unreliable.[3] For more consistent and efficient activation, switch to a well-defined palladium pre-catalyst, such as a G3 or G4 palladacycle, which cleanly generates the active Pd(0) species.[1]
-
Ligand Choice: Standard ligands like PPh₃ are generally ineffective for activating C-Cl bonds.[1] Success hinges on using bulky, electron-rich phosphine ligands. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are essential for promoting the difficult oxidative addition step.[1][4]
-
Catalyst Loading: For challenging 2-chloropyridine substrates, a standard 1-2 mol% loading may be insufficient. Increase the catalyst loading to 3-5 mol%.[1]
-
-
Verify Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a strictly inert atmosphere (high-purity argon or nitrogen).[1]
-
Solvent & Reagent Purity: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can interfere with the catalytic cycle and deactivate the catalyst.[1] Common solvents include toluene, 1,4-dioxane, and THF.[1][5]
-
Temperature: These reactions require thermal energy to overcome the activation barrier for oxidative addition. Ensure your reaction is heated appropriately, typically in the 80-110 °C range.[1][6]
-
-
Check the Base:
Below is a logical workflow to guide your troubleshooting process for low conversion issues.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the 2-chloropyridine is reduced instead of aminated.[1] This typically occurs when the final reductive elimination step to form the C-N bond is slow, allowing competing pathways like β-hydride elimination to occur.[4][6]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: This is the most critical factor. Employing bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos is known to accelerate the rate of reductive elimination, which allows the desired product to form faster than the undesired hydrodehalogenation side-product.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N coupling pathway.[1]
-
Base Purity: Ensure your base is anhydrous and high-purity. Traces of hydroxide or moisture in NaOtBu can exacerbate the problem.[1]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize potential proton sources that can facilitate the hydrodehalogenation pathway.[1]
Q3: How can I achieve regioselective amination on a dichloropyridine, such as 2,4-dichloropyridine?
Achieving high regioselectivity is a common challenge. For dichloropyridines, several factors influence which chlorine atom reacts.
-
Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, making the C2 and C4 positions electron-deficient. Generally, the C2 position is more activated towards oxidative addition than the C4 position.[1]
-
Catalyst Control: The choice of ligand can dramatically influence the site of reaction. For example, using a chelating bisphosphine ligand like Xantphos with 2,4-dichloropyridine has been shown to strongly favor amination at the C2 position, with selectivities as high as 50:1.[1][7][8]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred, more reactive site (C2). A highly regioselective amination at C2 can often be achieved first, allowing for a subsequent, higher-temperature functionalization at the C4 position if desired.[1][7]
Frequently Asked Questions (FAQs)
What is the general mechanism for the Buchwald-Hartwig amination and why are 2-chloropyridines challenging?
The reaction proceeds through a catalytic cycle involving a Pd(0) species.[4] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine. This is often the slow, rate-limiting step for chlorides.[1]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]
2-chloropyridines are challenging due to the high strength of the C-Cl bond and the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.[2]
Which class of ligand is generally best for the amination of 2-chloropyridines?
There is no single "best" ligand for all substrates, but sterically hindered, electron-rich monophosphine ligands are the most broadly successful class. The table below summarizes the performance of several common ligand types for a model reaction, highlighting their relative strengths.
| Ligand Class | Example Ligand | Key Characteristics | Typical Performance with 2-Chloropyridines |
| Bulky Biarylphosphines | RuPhos, BrettPhos | Highly electron-rich and sterically demanding. Promotes fast reductive elimination.[4][6] | Generally provides high yields and effectively minimizes hydrodehalogenation. Often the first choice for screening.[2] |
| Ferrocene-Based | Josiphos-type | Robust, electron-rich, and sterically hindered. Effective for a wide range of substrates.[4][10] | Excellent activity and selectivity, particularly for coupling with primary amines.[10] |
| Chelating Bisphosphines | Xantphos | Wide bite angle, offers catalyst stability. | Can be highly effective and is particularly noted for conferring high regioselectivity in dihalopyridine systems.[1][7] |
How do I select the appropriate base and solvent?
-
Base Selection: The base's role is to deprotonate the amine upon coordination to the palladium center.
-
Strong Alkoxides (NaOtBu, KOtBu): These are the most common and generally most effective bases for amination of aryl chlorides.[1]
-
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are used when the substrate contains base-sensitive functional groups (e.g., esters).[11] However, their use often necessitates a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures to achieve good conversion.[1] They also have poor solubility in common solvents like toluene.[12]
-
-
Solvent Selection: The solvent must be anhydrous, capable of dissolving the reagents, and stable at the required reaction temperature.
-
Aromatic Hydrocarbons (Toluene): A very common and effective choice.[5]
-
Ethers (1,4-Dioxane, THF, CPME): Also widely used and effective. Note that 1,4-dioxane is often avoided in process chemistry due to safety concerns.[1][5][13]
-
Alcohols (t-BuOH, t-AmOH): Can be beneficial in some cases, particularly when using weaker inorganic bases.[12]
-
Solubility is Key: Insolubility is a frequent and underestimated cause of reaction failure.[12] If you observe poor solubility, screening a panel of solvents is a critical optimization step.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol outlines a parallel screening approach to quickly identify the optimal catalyst system for your specific 2-chloropyridine and amine coupling partners.
-
Array Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.
-
Reagent Addition (Solids): To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the specific ligand to be tested (e.g., RuPhos, Xantphos, etc., 4 mol%). Add the base (e.g., NaOtBu, 1.4 equivalents).
-
Substrate Addition: Add the 2-chloropyridine substrate (1.0 equivalent) to each vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to 0.1 M concentration).
-
Amine Addition: Add the amine coupling partner (1.2 equivalents).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 12, 24 hours), take an aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., EtOAc), and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Protocol 2: Representative Reaction Setup for Amination of 2-Chloropyridine
This procedure is a starting point for a scaled-up reaction based on optimized screening results.
-
Vessel Preparation: A round-bottom flask equipped with a stir bar and a reflux condenser is flame-dried under vacuum and backfilled with argon. This cycle is repeated three times.
-
Reagent Loading: Under a positive flow of argon, the flask is charged with the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), the 2-chloropyridine (1.0 eq.), and the base (NaOtBu, 1.4 eq.).
-
Solvent and Amine Addition: Anhydrous, degassed toluene is added via syringe, followed by the amine (1.2 eq.).
-
Reaction: The flask is lowered into a pre-heated oil bath (100 °C) and stirred vigorously for the required reaction time (as determined by TLC or LC-MS monitoring).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired aminopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing formation of oxidized byproducts in dihydropyrido[2,3-d]pyrimidine reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with dihydropyrido[2,3-d]pyrimidine synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of preventing the formation of oxidized byproducts during your experiments. Our focus is on providing practical, evidence-based solutions to ensure the integrity and purity of your target compounds.
Introduction: The Challenge of Oxidative Instability
Dihydropyrido[2,3-d]pyrimidines are a class of heterocyclic compounds with significant interest in medicinal chemistry. However, their synthesis and handling can be complicated by their susceptibility to oxidation. The primary oxidative degradation pathway involves the aromatization of the dihydropyridine ring to the corresponding pyridine derivative, leading to a loss of desired biological activity and complicating purification processes. This guide will equip you with the knowledge and techniques to minimize or eliminate the formation of these unwanted oxidized byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common oxidized byproduct in dihydropyrido[2,3-d]pyrimidine reactions?
A1: The most prevalent oxidized byproduct is the fully aromatic pyrido[2,3-d]pyrimidine derivative. This occurs through the dehydrogenation of the dihydropyridine ring system. This aromatization leads to a loss of the stereocenter at the 4-position and a planar ring system, which can result in a complete loss of the intended pharmacological activity.[1]
Q2: What are the primary causes of oxidation during the synthesis of dihydropyrido[2,3-d]pyrimidines?
A2: The primary culprit is atmospheric oxygen, which can act as an oxidizing agent, particularly at elevated temperatures or in the presence of certain catalysts.[2] The reaction can also be promoted by certain reagents and solvents, as well as exposure to light (photodegradation) in some cases for related dihydropyridine compounds.[3][4]
Q3: How can I detect the presence of oxidized byproducts in my reaction mixture?
A3: Oxidized byproducts can typically be detected using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The aromatic byproduct will likely have a different Rf value compared to the desired dihydropyridine product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the proton signal at the 4-position of the dihydropyridine ring and the appearance of new aromatic proton signals are indicative of oxidation.
-
Mass Spectrometry (MS): The oxidized product will have a molecular weight that is two mass units lower than the starting dihydropyridine, corresponding to the loss of two hydrogen atoms.
Q4: Can the choice of starting materials influence the susceptibility to oxidation?
A4: Yes, the nature of the substituents on the dihydropyridine ring can influence its stability. Electron-donating groups may increase the susceptibility to oxidation in some cases, while certain bulky groups might offer steric hindrance that can slow down the oxidation process. The overall electronic and steric profile of your specific target molecule should be considered.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues encountered during the synthesis of dihydropyrido[2,3-d]pyrimidines, with a focus on preventing the formation of oxidized byproducts.
Issue 1: Significant Formation of the Aromatic Pyrido[2,3-d]pyrimidine Byproduct
Probable Cause: Exposure of the reaction mixture to atmospheric oxygen.
Solution: Implement inert atmosphere techniques to exclude oxygen from the reaction environment.
Detailed Protocol: Setting up a Reaction Under an Inert Atmosphere (Nitrogen or Argon)
This protocol outlines the standard procedure for creating an oxygen-free environment for your reaction using a balloon of inert gas.
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Inert gas (Nitrogen or Argon) cylinder with a regulator
-
Balloon
-
Needles (one for gas inlet, one for outlet)
-
Schlenk line (optional, for more rigorous exclusion of air)
-
Heat gun or oven for drying glassware
Step-by-Step Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried by placing it in an oven at >100 °C for several hours or by flame-drying under a stream of inert gas. This removes adsorbed water, which can also interfere with some reactions.
-
Assembling the Apparatus: While the flask is still hot, add a magnetic stir bar and seal the opening with a rubber septum. Clamp the flask to a stand.
-
Purging with Inert Gas: Insert a needle connected to the inert gas source through the septum. Insert a second "exit" needle to allow the displaced air to escape.[5]
-
Flushing the Flask: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air. You can check for a positive flow of gas from the exit needle by placing it in a small beaker of oil and observing bubble formation.
-
Creating a Positive Pressure Environment: Remove the exit needle first, followed by the gas inlet needle. The flask is now under a slight positive pressure of the inert gas. For longer reactions, it is advisable to use a balloon filled with the inert gas connected to a needle inserted through the septum to maintain this positive pressure.[6]
-
Adding Reagents: Add degassed solvents and liquid reagents via a syringe that has been flushed with inert gas. Solid reagents can be added under a positive flow of inert gas by quickly removing and replacing the septum.
Diagram of Inert Atmosphere Setup:
Caption: Workflow for setting up a reaction under an inert atmosphere.
Issue 2: Oxidation Occurs During Work-up and Purification
Probable Cause: The dihydropyrido[2,3-d]pyrimidine product is stable under the reaction conditions but is sensitive to air and/or silica gel during purification.
Solutions:
-
Minimize Exposure to Air: Conduct the work-up and purification steps as quickly as possible. Avoid leaving the product exposed to the atmosphere for extended periods.
-
Use Degassed Solvents: For extractions and chromatography, use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.
-
Modified Purification Techniques:
-
Deactivated Silica Gel: If using column chromatography, consider using silica gel that has been deactivated with a small percentage of a base like triethylamine mixed in the eluent. This can reduce the acidity of the silica gel, which may catalyze oxidation.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil for purification.
-
Crystallization: If possible, purify the product by crystallization from a degassed solvent system to minimize contact with stationary phases.
-
Issue 3: Reaction Conditions Seem to Promote Oxidation
Probable Cause: High reaction temperatures or the presence of certain catalysts or reagents are promoting the aromatization of the dihydropyridine ring.
Solutions:
-
Optimize Reaction Temperature: If the desired reaction can proceed at a lower temperature, this can significantly reduce the rate of oxidation. Monitor the reaction progress closely to find the optimal balance between reaction rate and byproduct formation.
-
Choice of Solvent: The solvent can influence the stability of the dihydropyridine ring. Experiment with different solvents to see if a less polar or aprotic solvent can reduce the rate of oxidation.
-
Addition of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant can help to prevent oxidation.
Table 1: Potential Antioxidants for Organic Synthesis
| Antioxidant | Class | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant | 0.1-1 mol% | A common and effective radical scavenger.[7][8] |
| Ascorbic Acid (Vitamin C) | Reducing Agent | Stoichiometric or catalytic | Water-soluble, may not be suitable for all organic solvents. |
| Propyl Gallate | Phenolic Antioxidant | 0.1-1 mol% | Another effective radical scavenger. |
Experimental Protocol: Trial with an Antioxidant
-
Set up the reaction under an inert atmosphere as described in the previous section.
-
To the reaction mixture, add a catalytic amount (e.g., 0.5 mol%) of butylated hydroxytoluene (BHT).
-
Run the reaction under the standard conditions.
-
Monitor the reaction by TLC or LC-MS and compare the ratio of the desired product to the oxidized byproduct with a control reaction run without the antioxidant.
Diagram of Oxidation and Prevention Pathways:
Caption: Pathways of oxidation and corresponding preventative strategies.
Conclusion
The formation of oxidized byproducts is a common yet manageable challenge in the synthesis of dihydropyrido[2,3-d]pyrimidines. By understanding the underlying causes of this degradation and implementing the appropriate preventative measures, such as the rigorous exclusion of atmospheric oxygen and optimization of reaction and purification conditions, researchers can significantly improve the yield and purity of their target compounds. This guide provides a starting point for troubleshooting, and we encourage you to adapt these strategies to your specific synthetic challenges.
References
- 1. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. antioxidants bha bht: Topics by Science.gov [science.gov]
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloropyrido[2,3-d]pyrimidine vs. 2-Bromopyrido[2,3-d]pyrimidine in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Drug Development Professionals
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] Functionalization of this core, particularly at the C2 position, is a critical step in the synthesis of new chemical entities. The choice of the halide at this position—typically chlorine or bromine—profoundly impacts the synthetic strategy, dictating the required catalytic systems, reaction kinetics, and overall process efficiency.
This guide provides an in-depth comparison of the reactivity of 2-chloropyrido[2,3-d]pyrimidine and its 2-bromo counterpart. We will explore the fundamental principles governing their differential reactivity, present supporting experimental data and protocols for key palladium-catalyzed cross-coupling reactions, and offer field-proven insights to guide your selection and optimization efforts.
Theoretical Grounding: Understanding the C-X Bond
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these transformations, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, invariably begins with the oxidative addition of the C-X bond to a Pd(0) complex.[3][4] This step is often rate-limiting, and its energy barrier is directly related to the bond dissociation energy (BDE) of the C-X bond.
The established trend for halide reactivity is I > Br > Cl , which correlates inversely with their respective BDEs.[5]
-
C-Br Bond: The C-Br bond is weaker and more polarizable than the C-Cl bond. Calculations on various heteroaromatic systems show that C-Cl BDEs are consistently higher than C-Br BDEs by approximately 7-11 kcal/mol.[6][7] This lower energy barrier means that 2-bromopyrido[2,3-d]pyrimidine will undergo oxidative addition to the palladium catalyst more readily and under milder conditions.
-
C-Cl Bond: The stronger C-Cl bond presents a significantly higher activation barrier for oxidative addition.[8] Consequently, this compound is a more challenging substrate, requiring more reactive and specialized catalytic systems to achieve efficient coupling.[9] This often involves the use of highly electron-rich and sterically hindered phosphine ligands, which promote the formation of the active, low-coordinate Pd(0) species necessary to cleave the robust C-Cl bond.[10]
The electron-deficient nature of the pyrido[2,3-d]pyrimidine ring system further influences the reactivity, generally making the C-X bond at the 2-position more susceptible to nucleophilic attack and oxidative addition compared to electron-rich aromatic systems.
Experimental Comparison: Protocols and Performance
While this compound is often more cost-effective and readily available, its reduced reactivity necessitates more forceful conditions. In contrast, the 2-bromo analog provides a more straightforward path to functionalization, often compatible with a wider range of standard catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The difference in reactivity between the chloro and bromo substrates is particularly evident here.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Bromopyrido[2,3-d]pyrimidine |
|---|---|---|
| Substrate Reactivity | Lower | Higher |
| Typical Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Pd(PPh₃)₄ / PdCl₂(dppf) |
| Typical Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)[11] | Standard phosphines (e.g., PPh₃, dppf)[12] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Base | Strong, non-aqueous (e.g., K₃PO₄, KF) | Aqueous bases often suffice (e.g., K₂CO₃, Na₂CO₃)[12] |
| Solvent | Anhydrous (e.g., Toluene, Dioxane, THF) | Aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) |
| Temperature | 80-110 °C | 80-100 °C |
| Reaction Time | 4-24 hours | 2-12 hours |
| Representative Yield | 70-95% (highly dependent on catalyst system) | 80-98% |
Protocol 1: Suzuki Coupling of this compound (Optimized for Challenging Substrates)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the flask, and then evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.[13]
Protocol 2: Suzuki Coupling of 2-Bromopyrido[2,3-d]pyrimidine (Standard Conditions)
-
To a round-bottom flask, add 2-bromopyrido[2,3-d]pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[3][14]
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.[12]
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is critical for installing amine functionalities. Similar to the Suzuki coupling, activating the C-Cl bond for amination requires more potent catalytic systems.[4][15]
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Parameter | This compound | 2-Bromopyrido[2,3-d]pyrimidine |
|---|---|---|
| Substrate Reactivity | Lower | Higher |
| Typical Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Pd₂(dba)₃ / Pd(OAc)₂ |
| Typical Ligand | Specialized biarylphosphines (e.g., BINAP, Josiphos, Xantphos) | Often successful with a broader ligand scope |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, LiHMDS)[16] | NaOt-Bu, Cs₂CO₃ |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous Toluene or Dioxane |
| Temperature | 90-110 °C | 80-100 °C |
| Reaction Time | 6-24 hours | 2-12 hours |
| Representative Yield | 65-90% | 75-95% |
Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyrido[2,3-d]pyrimidine
-
Add 2-bromopyrido[2,3-d]pyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.[15]
-
Evacuate and backfill the tube with argon.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Note: For the 2-chloro analog, a similar protocol would be followed, but a more advanced catalyst system (e.g., a G3 or G4 Buchwald precatalyst) would be recommended to ensure efficient conversion.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of C(sp²)-C(sp) bonds, introducing alkynyl moieties. This reaction typically involves both palladium and copper(I) co-catalysis.[17] The higher reactivity of the bromo-substrate often translates to higher yields and shorter reaction times.
Table 3: Comparative Data for Sonogashira Coupling
| Parameter | This compound | 2-Bromopyrido[2,3-d]pyrimidine |
|---|---|---|
| Substrate Reactivity | Lower | Higher |
| Pd Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI | CuI |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH) | Amine base (e.g., Et₃N, i-Pr₂NH) |
| Solvent | THF, DMF | THF, DMF |
| Temperature | 50-80 °C | 25-60 °C |
| Reaction Time | 4-18 hours | 1-6 hours |
| Representative Yield | 50-80% | 75-95% |
Protocol 4: Sonogashira Coupling of 2-Bromopyrido[2,3-d]pyrimidine
-
To a Schlenk flask, add 2-bromopyrido[2,3-d]pyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC (typically complete in 1-6 hours).
-
Once complete, filter the reaction mixture through celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.[18]
For the 2-chloro analog, elevated temperatures (e.g., 60-80 °C) and longer reaction times are generally required to achieve reasonable conversion.
References
- 1. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridopyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its versatility allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against a wide array of protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2] This guide provides an in-depth comparative analysis of pyridopyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies, to assist researchers in the design and development of next-generation therapeutics.
The Enduring Appeal of the Pyridopyrimidine Scaffold
The pyridopyrimidine nucleus is a bioisostere of adenine, the core component of ATP. This structural mimicry allows pyridopyrimidine-based compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[3][4] The fused ring system provides a rigid framework that can be strategically decorated with various functional groups to achieve high potency and selectivity for specific kinase targets.[5] This adaptability has led to the development of inhibitors targeting diverse kinase families, including tyrosine kinases and serine/threonine kinases.[6]
Comparative Analysis of Representative Pyridopyrimidine-Based Kinase Inhibitors
To illustrate the structure-activity relationships (SAR) and selectivity profiles within this class of compounds, we will compare a selection of pyridopyrimidine-based inhibitors targeting different kinase families: Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDK).
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for the pyridopyrimidine-based inhibitors discussed herein is competitive inhibition at the ATP-binding site of the target kinase. This prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.
Caption: Competitive ATP inhibition by pyridopyrimidine-based kinase inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyridopyrimidine-based compounds against a panel of kinases. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (µM) | Reference |
| PD-089828 | PDGFr | 1.11 | [5] |
| FGFr | 0.13 | [5] | |
| EGFr | 0.45 | [5] | |
| c-Src | 0.22 | [5] | |
| Compound 4e | FGFr | 0.060 | [5] |
| PDGFr, EGFr, c-Src, InsR | >50 | [5] | |
| Compound 6c | PDGF-stimulated VSM cell proliferation | 0.3 | [5] |
| Palbociclib | CDK4 | 0.011 | [1] |
| CDK6 | 0.016 | [1] |
Expertise & Experience: The data clearly demonstrates how modifications to the pyridopyrimidine scaffold can dramatically alter potency and selectivity. For instance, the replacement of the 6-(2,6-dichlorophenyl) moiety in PD-089828 with a 6-(3',5'-dimethoxyphenyl) group in Compound 4e results in a highly selective FGFr inhibitor.[5] This highlights the importance of structure-based drug design in optimizing inhibitor profiles. The development of Palbociclib as a potent and selective CDK4/6 inhibitor showcases the successful application of this scaffold in targeting cell cycle kinases.[1]
Experimental Methodologies: A Self-Validating System
The accurate determination of inhibitor potency and selectivity relies on robust and well-controlled experimental protocols. Here, we detail the methodologies for a biochemical kinase assay and a cell-based proliferation assay, which form a self-validating system for inhibitor characterization.
Biochemical Kinase Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the test compound is determined. A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[7][8]
Caption: Workflow for a biochemical kinase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the pyridopyrimidine inhibitor at various concentrations in an appropriate assay buffer.
-
Incubation with Inhibitor: In a 96-well plate, add the kinase and the inhibitor at different concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.
-
Signal Detection: Quantify the amount of phosphorylated substrate. For a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured.[8]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Trustworthiness: The inclusion of positive controls (known inhibitors) and negative controls (vehicle-treated) is crucial for validating the assay performance.[10] Running the assay at an ATP concentration that mimics cellular levels can provide more physiologically relevant data.[7]
Cell-Based Proliferation Assay (In Situ)
Objective: To assess the effect of the kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to be driven by the target kinase (e.g., a cell line with an activating mutation in the kinase) into a 96-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with the pyridopyrimidine inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or SRB assay.[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Expertise & Experience: A significant discrepancy between biochemical potency (in vitro) and cellular activity can indicate issues with cell permeability, metabolic instability, or off-target effects.[12] Therefore, it is essential to perform both types of assays for a comprehensive evaluation of a kinase inhibitor. Cell-based assays provide crucial information on how a compound behaves in a more complex biological system.[13]
Signaling Pathway Context: Targeting the PI3K/Akt/mTOR Pathway
Many pyridopyrimidine-based inhibitors target kinases within critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of a kinase in this pathway can lead to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The pyridopyrimidine scaffold continues to be a highly valuable framework for the design of potent and selective kinase inhibitors. The comparative analysis presented in this guide underscores the importance of subtle structural modifications in achieving desired activity profiles. The combination of robust biochemical and cell-based assays provides a reliable system for the comprehensive evaluation of these compounds. Future research will likely focus on developing pyridopyrimidine derivatives with novel mechanisms of action, such as allosteric inhibitors, and on improving their pharmacokinetic properties to enhance in vivo efficacy.[14]
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Activity Assays [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloropyrido[2,3-d]pyrimidine Derivatives
Introduction: The Critical Role of Analytical Validation in Drug Development
In the landscape of pharmaceutical development, 2-Chloropyrido[2,3-d]pyrimidine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, often investigated for their kinase inhibitory and anticancer activities. The journey from a promising lead compound to a market-approved drug is paved with rigorous scientific scrutiny, a cornerstone of which is the validation of analytical methods. Robust and reliable analytical procedures are imperative to ensure the identity, purity, strength, and quality of the drug substance and drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound derivatives, grounded in the principles of scientific integrity and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is not a mere checkbox exercise but a systematic approach to demonstrate that the method is suitable for its purpose.[2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established widely accepted guidelines, with the recently revised Q2(R2) guideline providing a comprehensive framework for the validation of analytical procedures.[3][4]
This guide will delve into the practical application of these principles for this compound derivatives, comparing the most pertinent analytical techniques and providing detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to establish and validate analytical methods that are not only compliant with global regulatory standards but are also scientifically sound and reliable throughout the lifecycle of the analytical procedure.[5]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent upon its intended purpose, which can range from the quantification of the active pharmaceutical ingredient (API) to the detection and quantification of impurities. For this compound derivatives, several chromatographic techniques are particularly well-suited.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination.[6][7] | Higher cost of instrumentation and solvents compared to some other methods.[7] | Purity determination, assay for potency, stability testing, and impurity profiling.[8] |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities, high separation efficiency.[9] | Not suitable for non-volatile or thermally unstable compounds like many this compound derivatives without derivatization.[7] | Analysis of volatile organic impurities and residual solvents. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, can be coupled with HPLC (LC-MS) for powerful impurity identification.[7] | High cost of instrumentation.[7] | Identification of unknown impurities and degradation products, structural elucidation. |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, cost-effective, and rapid for quantitative analysis. | Lower specificity compared to chromatographic methods, susceptible to interference from other absorbing species. | Preliminary quantification, dissolution testing, and in-process controls. |
For the comprehensive analysis of this compound derivatives, a combination of these techniques is often employed. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), stands out as the workhorse for purity and assay testing due to its versatility and high resolving power.[6] GC is invaluable for assessing volatile impurities that may be present from the synthesis process.[9] Mass spectrometry, especially when coupled with HPLC, is the gold standard for the identification and structural characterization of unknown impurities and degradation products.
Core Validation Parameters: A Practical Approach
According to the ICH Q2(R2) guidelines, the validation of an analytical procedure involves the evaluation of several key performance characteristics.[8][10] The extent of validation depends on the intended purpose of the method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[8][11] For an assay method, this involves demonstrating that the signal from the analyte is not affected by the presence of these other components. For impurity methods, it means ensuring that each impurity can be accurately quantified without interference from other components.
Experimental Approach for HPLC:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak in the presence of impurities and degradants.
-
Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method should be able to separate the analyte from these degradation products.[12]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
Experimental Approach for HPLC:
-
Prepare a series of at least five standard solutions of the this compound derivative at different concentrations, typically spanning 80% to 120% of the expected working concentration for an assay.
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Perform a linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.[13]
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Approach for HPLC:
-
Prepare placebo samples (containing all formulation components except the active ingredient) and spike them with known amounts of the this compound derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically within 98.0% to 102.0%.[14]
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Approach for HPLC:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The RSD for both repeatability and intermediate precision should typically be not more than 2%.[8]
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Approach:
-
Based on Signal-to-Noise Ratio: This approach can be used for methods that exhibit baseline noise. The DL is typically determined as a signal-to-noise ratio of 3:1, and the QL as a signal-to-noise ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: DL = 3.3 * (σ/S) and QL = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][15]
Experimental Approach for HPLC:
-
Introduce small, deliberate variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and assay results to assess the impact of these changes.
Experimental Protocols
The following protocols are provided as illustrative examples for the validation of an HPLC method for the analysis of a this compound derivative.
Protocol 1: HPLC Method for Purity and Assay Determination
Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of purity and assay of a this compound derivative in a drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh about 25 mg of the this compound reference standard and dissolve in a 50:50 mixture of acetonitrile and water to make a 50 mL solution.
-
Sample Solution (for Assay): Accurately weigh about 25 mg of the drug substance and prepare a 50 mL solution in the same manner as the standard solution.
-
Sample Solution (for Purity): Prepare a more concentrated solution of the drug substance (e.g., 1 mg/mL) to ensure the detection of impurities.
Validation Procedure:
-
System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000) are met.
-
Specificity: Perform forced degradation studies and inject the stressed samples to demonstrate the separation of the main peak from any degradation products.
-
Linearity: Prepare a series of standard solutions and construct a calibration curve as described in the "Linearity and Range" section.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels.
-
Precision: Conduct repeatability and intermediate precision studies as described in the "Precision" section.
-
DL and QL: Determine the detection and quantitation limits for the method.
-
Robustness: Evaluate the effect of small, deliberate changes in the chromatographic parameters.
Protocol 2: GC-MS Method for the Analysis of Volatile Impurities
Objective: To develop and validate a GC-MS method for the identification and quantification of potential volatile impurities in the this compound drug substance.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Headspace autosampler.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-500 amu
Sample Preparation:
-
Accurately weigh about 100 mg of the drug substance into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and cap the vial.
Validation Procedure:
-
Specificity: Analyze a blank solvent and the unspiked sample to ensure no interfering peaks are present at the retention times of the target impurities.
-
Linearity: Prepare standard solutions of the target volatile impurities at various concentrations and perform headspace analysis.
-
Accuracy: Spike the drug substance with known amounts of the impurities and calculate the recovery.
-
Precision: Perform repeatability and intermediate precision studies.
-
DL and QL: Determine the detection and quantitation limits for each impurity.
Visualization of Workflows
To better illustrate the logical flow of the validation process, the following diagrams are provided.
Caption: A high-level overview of the analytical method validation workflow.
Caption: Interrelationship of key HPLC method validation parameters.
Conclusion: A Commitment to Quality
The validation of analytical methods for this compound derivatives is a multifaceted process that underpins the quality and safety of these potential therapeutic agents. A thorough understanding of the principles outlined in the ICH guidelines, coupled with a scientifically sound and risk-based approach, is essential for successful drug development.[16][17] This guide has provided a comparative overview of suitable analytical techniques and detailed the critical validation parameters that must be assessed.
By implementing robust and well-validated analytical methods, researchers and drug developers can ensure the integrity of their data, meet regulatory requirements, and ultimately, contribute to the advancement of safe and effective medicines. The continuous lifecycle management of these analytical procedures is also crucial to maintain their validated state over time.[5]
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 13. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Pyrido[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its structural similarity to purines allows it to interact with a wide range of biological targets, making it a focal point for the development of novel therapeutics.[6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted pyrido[2,3-d]pyrimidines, offering a comparative overview of how modifications at this critical position influence their therapeutic potential. We will delve into the experimental data that underpins these relationships, providing a valuable resource for researchers engaged in the design and synthesis of next-generation inhibitors.
The Versatility of the Pyrido[2,3-d]pyrimidine Core
Pyrido[2,3-d]pyrimidines have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects.[1][2][3][4][5][7][8] This versatility stems from the scaffold's ability to be readily functionalized at various positions, with the 2-position being a particularly sensitive modulator of activity and selectivity. The subsequent sections will compare different classes of 2-substituted derivatives and their performance against key biological targets.
Comparative Analysis of 2-Substituted Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[9][10]
Tyrosine Kinase Inhibitors
The 2-position of the pyrido[2,3-d]pyrimidine ring is a key determinant of potency and selectivity for tyrosine kinase inhibitors. Early studies identified that a 2-amino group is a favorable substituent. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound enhanced both potency and bioavailability.[11]
Further modifications of the 2-amino substituent have led to the development of highly potent and selective inhibitors. For example, derivatives bearing anilino moieties at the 2-position have shown significant activity against various tyrosine kinases.
Table 1: SAR of 2-Anilino-pyrido[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors
| Compound ID | 2-Substituent | Target Kinase | IC50 (µM) | Reference |
| 4b | 2-amino-6-(2,6-dichlorophenyl) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | [11] |
| 6c | 2-[4-(diethylamino)butyl]amino | PDGFr | 0.3 (cell proliferation) | [11] |
| 4e | 2-amino-6-(3',5'-dimethoxyphenyl) | FGFr | 0.060 | [11] |
This table illustrates how substitutions at the 2- and 6-positions influence potency and selectivity.
Cyclin-Dependent Kinase (CDK) Inhibitors
The 2-position also plays a critical role in the activity of pyrido[2,3-d]pyrimidine-based CDK inhibitors. SAR studies have revealed that small, electron-donating groups at the 2-position of the pyrido[2,3-d]pyrimidine moiety are required for CDK2 inhibitory activity.[2] Furthermore, the presence of specific amino groups at this position can confer selectivity for different CDK isoforms. For instance, cyclopentylamino and methyl groups at other positions of a thiazole ring attached to the pyridopyrimidine core were found to be crucial for CDK4/6 selectivity.[1]
PIM-1 Kinase Inhibitors
Recent research has identified 2-substituted pyrido[2,3-d]pyrimidines as potent inhibitors of PIM-1 kinase, a promising target in cancer therapy. In one study, compounds with specific substitutions at the 2-position, arising from acylation or thioacylation followed by cyclization, exhibited remarkable cytotoxicity against MCF-7 and HepG2 cancer cell lines, with IC50 values in the nanomolar range for PIM-1 kinase inhibition.[8][12]
Dihydrofolate Reductase (DHFR) Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established platform for the development of DHFR inhibitors, which are crucial for DNA synthesis and have applications as anticancer and antimicrobial agents.[3][13][14][15] The 2,4-diamino substitution pattern is a classic feature of many potent DHFR inhibitors.
Quantitative structure-activity relationship (QSAR) analysis of 2,4-diaminopyrido[2,3-d]pyrimidines has shown that the electronic properties of the molecule are critical for inhibitory activity.[14] Specifically, the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment are key descriptors, suggesting that incorporating electronegative groups can enhance potency.[14]
Table 2: Activity of 2,4-Diaminopyrido[2,3-d]pyrimidine DHFR Inhibitors
| Compound | Target Organism | IC50 (µM) | Reference |
| Piritrexim (PTX) | Pneumocystis jirovecii | Potent but non-selective | [15][16] |
| Compound 11 | Human (MCF-7) | 6.5 | [17] |
| Compound 13 | Human (MCF-7) | 7.1 | [17] |
| Compound 14 | Human (MCF-7) | 8.7 | [17] |
This table highlights the potency of 2,4-diaminopyrido[2,3-d]pyrimidines against DHFR from different species.
mGlu5 Receptor Antagonists
Beyond cancer and infectious diseases, 2-substituted pyrido[2,3-d]pyrimidines have emerged as potent antagonists of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological and psychiatric disorders. A series of 2-aryl pyrido[2,3-d]pyrimidines have been synthesized and shown to possess high antagonist activity.[18] The nature of the aryl group at the 2-position significantly influences the potency of these compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines a general synthetic and biological evaluation workflow for 2-substituted pyrido[2,3-d]pyrimidines.
General Synthesis of 2-Substituted Pyrido[2,3-d]pyrimidines
A common synthetic route to 2-substituted pyrido[2,3-d]pyrimidines involves the cyclization of a suitably substituted 2-aminopyridine derivative with a pyrimidine precursor. For example, 2-amino-3-cyanopyridines can be reacted with various reagents to construct the pyrimidine ring.
Experimental Workflow: Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 2-substituted pyrido[2,3-d]pyrimidines.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant kinase and a suitable substrate are prepared in assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together at the appropriate temperature.
-
Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Key SAR Insights and Future Directions
The data presented in this guide underscores the critical importance of the 2-substituent in defining the biological activity of pyrido[2,3-d]pyrimidines. Key takeaways include:
-
2-Amino and Substituted Amino Groups: These are crucial for activity against a wide range of kinases. The nature of the substituent on the amino group fine-tunes potency and selectivity.
-
Aryl Substituents: 2-Aryl groups are key for mGlu5 receptor antagonism.
-
Electronic Properties: For DHFR inhibitors, the electronic nature of the substituents is a determining factor for potency.
The logical relationship for optimizing a lead compound based on these insights can be visualized as follows:
Caption: Logical flow for lead optimization focusing on the 2-position of the pyrido[2,3-d]pyrimidine scaffold.
Future research in this area will likely focus on the development of more selective and potent inhibitors by exploring novel 2-substituents and leveraging computational modeling to guide their design. The continued exploration of the SAR of 2-substituted pyrido[2,3-d]pyrimidines holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial attention from the medicinal chemistry community due to their diverse biological activities, including roles as kinase inhibitors, antifolates, and antibacterial agents.[1][2][3][4] Notable drugs such as Palbociclib, a CDK4/6 inhibitor for breast cancer, underscore the therapeutic importance of this structural motif.[1][5] The efficient and versatile synthesis of this scaffold is therefore a critical endeavor for researchers in drug discovery and development.
This guide provides an in-depth comparison of prevalent synthetic strategies for constructing the pyrido[2,3-d]pyrimidine system. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.
Key Synthetic Strategies: A Comparative Overview
The construction of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized based on the key bond-forming strategies and the nature of the starting materials. The most common approaches involve the annulation of a pyridine ring onto a pre-existing pyrimidine core.
Route 1: Multicomponent Reactions (MCRs) Starting from 6-Aminouracil Derivatives
One of the most efficient and atom-economical methods for synthesizing pyrido[2,3-d]pyrimidines is through one-pot, three-component reactions.[6][7] This strategy typically involves the condensation of a 6-aminouracil derivative, an aldehyde, and a methylene-activated compound like malononitrile.
Mechanistic Rationale: This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. The initial Knoevenagel condensation between the aldehyde and malononitrile forms an electron-deficient alkene. The 6-aminouracil then acts as a nucleophile in a Michael addition, followed by cyclization and dehydration to afford the final pyridopyrimidine ring system.[6][7] The use of microwave irradiation or catalysts like diammonium hydrogen phosphate (DAHP) can significantly accelerate the reaction.[6][7]
Advantages:
-
High efficiency and convergence: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[8]
-
Operational simplicity: The reaction is often straightforward to set up.[9]
-
Green Chemistry: Many protocols utilize environmentally benign solvents like water or ethanol and can be performed under catalyst-free or mild catalytic conditions.[6][7]
Disadvantages:
-
The substrate scope can sometimes be limited by the reactivity of the aldehyde and the methylene-activated component.
-
Control of regioselectivity can be a challenge with unsymmetrically substituted starting materials.
Visualizing the Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 8. orgchemres.org [orgchemres.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity Profile of 2-Chloropyrido[2,3-d]pyrimidine-Based Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[1][2][3] The introduction of a chlorine atom at the 2-position of this scaffold serves as a versatile synthetic handle, allowing for the exploration of a wide chemical space and the development of inhibitors with distinct selectivity profiles. This guide provides a comparative analysis of the selectivity of 2-chloropyrido[2,3-d]pyrimidine-based inhibitors against a range of kinase targets, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
The Versatility of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is an analog of quinazoline, a well-known pharmacophore present in approved kinase inhibitors like gefitinib and erlotinib.[1] This structural motif has been extensively explored for its potential to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][2][3] The ability to modify the scaffold at multiple positions allows for the fine-tuning of potency and selectivity against specific kinase targets.
Comparative Selectivity Profiles of Pyrido[2,3-d]pyrimidine-Based Inhibitors
The selectivity of kinase inhibitors is a critical determinant of their therapeutic window, as off-target activities can lead to undesirable side effects. The following tables summarize the in vitro kinase inhibitory activity of various pyrido[2,3-d]pyrimidine derivatives against a panel of kinases, highlighting the diverse selectivity profiles achievable from this scaffold.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A significant focus for this class of inhibitors has been the targeting of EGFR, particularly mutants that confer resistance to first-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[4][5]
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. EGFR WT | Reference |
| Compound 24 | EGFRL858R, T790M | 1.1 | 100-fold | [4] |
| EGFRWT | 110 | [4] | ||
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold | [5] |
| EGFRWT | >1000 | [5] |
These data demonstrate the potential to achieve high selectivity for mutant EGFR over the wild-type enzyme, a key strategy to minimize toxicities associated with inhibiting EGFR in healthy tissues.[4][5]
c-Src Tyrosine Kinase Inhibitors
The c-Src tyrosine kinase is another important target in oncology, and the pyrido[2,3-d]pyrimidine scaffold has yielded potent and selective inhibitors of this enzyme.[6]
| Compound | c-Src (nM) | Lck (nM) | bFGFr (nM) | PDGFr (nM) | EGFr (nM) | Reference |
| PD173955 | <10 | <5 | >1000 | >1000 | >1000 | [6] |
| PD166285 | <10 | <5 | 60 | 100 | >1000 | [7] |
These compounds exhibit excellent selectivity for c-Src and the closely related Lck kinase over other receptor tyrosine kinases.[6]
Cyclin-Dependent Kinase (CDK) Inhibitors
The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for the inhibition of CDKs, with modifications conferring selectivity for specific CDK family members.[8][9] The introduction of a methyl group at the C-5 position can impart excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[9]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met Inhibitors
The pyrido[2,3-d]pyrimidine scaffold and its bioisosteres, such as thieno[2,3-d]pyrimidines, have been utilized to develop potent inhibitors of VEGFR-2 and c-Met, key mediators of angiogenesis and tumor progression.[10][11][12][13] Some compounds have been designed as dual inhibitors of both c-Met and VEGFR-2.[12]
In-depth Analysis of Key Inhibitor Classes
EGFR Inhibitors for Resistant Cancers
The emergence of the T790M "gatekeeper" mutation in EGFR is a major mechanism of acquired resistance to first-generation EGFR inhibitors.[4] Third-generation inhibitors based on the pyrido[2,3-d]pyrimidine scaffold have been designed to covalently target a cysteine residue in the active site of EGFR, leading to potent and irreversible inhibition of the T790M mutant while sparing the wild-type enzyme.[4]
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the point of intervention by this compound-based inhibitors.
Experimental Methodologies
Accurate determination of inhibitor selectivity relies on robust and well-controlled experimental assays. Below is a generalized protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This step quantifies the extent of substrate phosphorylation.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold is a highly versatile starting point for the development of selective kinase inhibitors. The presented data highlights the potential to achieve high selectivity for various kinase targets, including EGFR mutants, c-Src, and CDKs, through chemical modifications. The ability to fine-tune the selectivity profile of these inhibitors is crucial for developing safer and more effective targeted therapies. Further exploration of this chemical space is likely to yield novel inhibitors with improved pharmacological properties.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling on the Pyridopyrimidine Core: A Comparative Analysis of Catalytic Systems
Introduction: The Challenge and Opportunity of the Pyridopyrimidine Scaffold
The pyridopyrimidine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1] Its structure, featuring a fused pyridine and pyrimidine ring, is integral to a range of biologically active compounds, including potent kinase inhibitors for anticancer therapies.[2] However, the very electronic properties that make this nitrogen-rich heterocycle biologically relevant—its electron-deficient nature and the presence of multiple basic nitrogen atoms—pose significant challenges for synthetic functionalization.
Key among these challenges are catalyst inhibition or poisoning, where the nitrogen lone pairs coordinate strongly to the metal center, and the control of regioselectivity in polyhalogenated substrates.[3][4][5][6] Traditional methods often lack the required subtlety, demanding harsh conditions and offering limited scope. This guide provides an in-depth, comparative analysis of the primary catalytic systems—based on palladium, nickel, and copper—for effecting the most critical C-C and C-N bond-forming cross-coupling reactions on the pyridopyrimidine core. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in drug discovery and chemical synthesis to navigate this complex but rewarding chemical space.
The Workhorse: Palladium-Catalyzed Cross-Coupling
Palladium catalysis remains the gold standard for cross-coupling reactions due to its remarkable versatility, functional group tolerance, and the extensive development of sophisticated ligand systems that fine-tune its reactivity. For the pyridopyrimidine core, palladium offers reliable solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most powerful method for creating C(sp²)-C(sp²) bonds.[7][8][9] The electron-deficient nature of the pyridopyrimidine ring makes even its chloro-derivatives significantly more reactive than analogous benzene halides.[9]
Causality of Catalyst Selection: The choice of the palladium catalyst system is critical for success. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, particularly for more reactive bromo- or iodo-pyridopyrimidines, they often require higher catalyst loadings and temperatures.[7][8][10][11] Modern catalytic systems, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), have transformed the landscape. These ligands accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination step, leading to higher efficiency, broader substrate scope (including challenging aryl chlorides), and milder reaction conditions.[12][13]
The base is not a mere spectator; it plays a crucial role in the transmetalation step. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used, with their strength and solubility influencing reaction rates and yields.[8][10][11]
Regioselectivity: For di- or tri-halogenated pyridopyrimidines, palladium-catalyzed couplings typically exhibit predictable regioselectivity, governed by both electronic and steric factors. The established order of reactivity is generally C4 > C6 > C2, allowing for sequential, site-selective functionalization.[9] However, specialized ligand/catalyst systems have been developed that can override this intrinsic preference, notably enabling C2-selective couplings where C4-substitution would normally dominate.[12][13]
Comparative Performance of Palladium Systems for Suzuki-Miyaura Coupling
| Substrate Example | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | MW, 150 | 0.25 | 95 | [11] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | - | 88 | [8] |
| 2,4-Dichloropyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12 | 92 (C4) | [12] |
| 2,4-Dichloropyrimidine (C2-thiolation) | (η³-tBu-indenyl)PdCl(IPent) | - | THF | 0 | - | >95 (C2) | [12] |
| 2,4-dichloropyrimidine (one-pot double coupling) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 -> 90 | 12 + 12 | 70-80 | [10] |
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [11]
-
To a microwave process vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Add a 10:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.3 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-arylated pyrimidine.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for C-N bond formation.[14][15] This is particularly vital for pyridopyrimidine chemistry, where the resulting amino-substituted scaffolds are key pharmacophores.
Causality of Catalyst Selection: This reaction is highly dependent on the ligand. The catalytic cycle involves the formation of a palladium-amide complex, and reductive elimination from this species to form the C-N bond is often the turnover-limiting step. Early systems were limited in scope, but the development of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) was a watershed moment.[14][16] These ligands stabilize the coordinatively unsaturated Pd(0) species, promote oxidative addition, and, most critically, accelerate the final reductive elimination step.[17]
The choice of base is equally important. A strong, non-coordinating base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine (or amine-Pd complex) to form the active amide nucleophile without displacing the phosphine ligand.[16][17]
Comparative Performance of Palladium Systems for Buchwald-Hartwig Amination
| Substrate Example | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 82 | [16] |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 4-Bromoaniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 31 | [16] |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85 (C4) | [12] |
| 6-Amino-uracil derivative | β-bromovinyl aldehyde | Pd(OAc)₂ | K₂CO₃ | DMF | MW, 120 | 89 | [18] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine [16]
-
To an oven-dried flask under a nitrogen atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq).
-
Add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) and the desired aryl amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the N-arylpyrimidin-2-amine product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a transformation of high value for generating rigid linkers in drug candidates and materials.[19]
Causality of Catalyst Selection: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to perform the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[19] The role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium center. The base, usually an amine like triethylamine or diisopropylamine, serves both to deprotonate the alkyne and to act as a solvent.[20] While highly effective, copper-free Sonogashira protocols have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) often promoted by copper.
Comparative Performance of Systems for Sonogashira Coupling
| Substrate Example | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85 | [20] |
| 5-Iodo-pyrimidine nucleotides | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | Good | [21] |
| 5-Iodo-2'-deoxyuridine | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | MW, 100 | 70-95 | [22] |
Catalytic Cycle: Sonogashira Coupling
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of a Halogenated Pyridinecarbonitrile [20]
-
Degas a solution of the bromo-pyridopyrimidine substrate (1.1 eq) in a mixture of THF and Et₃N (2:1 v/v).
-
To the solution, add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours or until completion is confirmed by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.
The Earth-Abundant Alternative: Nickel-Catalyzed Cross-Coupling
Nickel has emerged as a powerful, cost-effective alternative to palladium.[23] Its lower cost and distinct reactivity profile make it an attractive option, particularly for activating traditionally stubborn C-Cl and C-F bonds.[24][25]
Causality and Comparative Advantage: Nickel catalysts, such as NiCl₂(dppp) or in-situ generated Ni(0) from Ni(COD)₂, can often outperform palladium for coupling with aryl chlorides without the need for highly specialized ligands. Furthermore, nickel catalysis can exhibit unique selectivity. For instance, in the coupling of 5-chloro-2,4,6-trifluoropyrimidine, a Ni(PCy₃)₂ system was shown to selectively activate a C-F bond in the presence of a C-Cl bond, a reactivity pattern contrary to that observed with palladium.[24]
However, nickel catalysts can be more sensitive to air and moisture, and they are more susceptible to inhibition by N-heterocyclic substrates. The formation of stable, inactive dimeric nickel species upon oxidative addition to α-halo-N-heterocycles can halt the catalytic cycle, a challenge that must be managed through careful ligand and condition selection.[26]
Comparative Performance of Nickel vs. Palladium for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Outcome | Reference |
| 3-Chloropyridine | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄, Dioxane, 80°C | Successful Coupling | [26] |
| 2-Chloropyridine | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄, Dioxane, 80°C | No Reaction (Catalyst Inhibition) | [26] |
| 5-chloro-2,4,6-trifluoropyrimidine | Phenylboronic acid | Ni(COD)₂/PCy₃ | K₃PO₄, THF, 50°C | Selective C-F activation | [24] |
Catalytic Cycle: Nickel-Catalyzed Suzuki-Type Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 26. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxic Evaluation of Novel Pyridopyrimidine Derivatives Against Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyridopyrimidine derivatives have emerged as a particularly promising class of compounds. Their structural resemblance to endogenous purines allows them to interact with a variety of key biological targets implicated in cancer progression. This guide provides a comprehensive comparison of the cytotoxic performance of novel pyridopyrimidine derivatives against established anticancer agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rise of Pyridopyrimidines in Oncology
The pyridopyrimidine core is a versatile pharmacophore that has been successfully incorporated into a range of clinically approved drugs. In the context of oncology, this scaffold has proven to be an excellent foundation for the design of potent enzyme inhibitors, particularly targeting kinases that are often dysregulated in cancer.[1] The rationale behind the focus on pyridopyrimidine derivatives lies in their ability to mimic the purine bases of ATP, the energy currency of the cell, thereby competitively inhibiting the function of ATP-dependent enzymes crucial for cancer cell survival and proliferation.[2]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Recent research has illuminated the multifaceted mechanisms by which novel pyridopyrimidine derivatives exert their cytotoxic effects. A significant number of these compounds function as potent inhibitors of key kinases that drive oncogenic signaling pathways.
A notable example is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are critical for cell proliferation, survival, and metastasis.[4][5][6] Similarly, the CDK4/cyclin D1 complex is a key regulator of the cell cycle, governing the transition from the G1 to the S phase.[3] By dually inhibiting both EGFR and CDK4/cyclin D1, certain pyridopyrimidine derivatives can induce cell cycle arrest and trigger apoptosis, the process of programmed cell death.[3][7][8][9][10]
Another important target for this class of compounds is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[11] Inhibition of PIM-1 by pyridopyrimidine derivatives has been shown to induce apoptosis and suppress tumor growth.[11]
The convergence of these inhibitory activities on critical signaling nodes ultimately leads to the activation of the apoptotic cascade, a tightly regulated process of programmed cell death essential for tissue homeostasis.[7][8][9][10]
Caption: Mechanism of action of novel pyridopyrimidine derivatives.
Comparative Cytotoxic Performance
A critical aspect of evaluating novel anticancer compounds is to benchmark their performance against established chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of recently developed pyridopyrimidine derivatives in comparison to standard drugs across a panel of human cancer cell lines.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Novel Pyridopyrimidine Derivatives | ||||
| Pyrazol-1-yl pyridopyrimidine derivative 5 | HeLa | Cervical Cancer | 9.27 | [3] |
| MCF-7 | Breast Cancer | 7.69 | [3] | |
| HepG-2 | Liver Cancer | 5.91 | [3] | |
| Pyrido[2,3-d]pyrimidine derivative 11m | MDA-MB-231 | Breast Cancer | 1.29 | [12] |
| HeLa | Cervical Cancer | 1.34 | [12] | |
| MCF-7 | Breast Cancer | 1.57 | [12] | |
| Pyrido[2,3-d]pyrimidine derivative 11e | MDA-MB-231 | Breast Cancer | 1.42 | [12] |
| HeLa | Cervical Cancer | 1.54 | [12] | |
| MCF-7 | Breast Cancer | 1.85 | [12] | |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 | Breast Cancer | 0.57 | [11] |
| HepG-2 | Liver Cancer | 1.13 | [11] | |
| Pyrido[2,3-d]pyrimidine derivative 11 | MCF-7 | Breast Cancer | 1.31 | [11] |
| HepG-2 | Liver Cancer | 0.99 | [11] | |
| Established Anticancer Drugs | ||||
| Doxorubicin | HeLa | Cervical Cancer | ~0.1 - 2.92 | [7][13] |
| MCF-7 | Breast Cancer | ~0.1 - 2.50 | [7][13][14] | |
| HepG-2 | Liver Cancer | 12.2 | [7] | |
| HCT-116 | Colon Cancer | ~1.0 | [15] | |
| Erlotinib | A549 | Lung Cancer | ~5.3 - 23 | [16][17][18] |
| MCF-7 | Breast Cancer | Varies | [19] | |
| HepG-2 | Liver Cancer | Varies | [16] | |
| Palbociclib | MCF-7 | Breast Cancer | ~0.108 - 49 | [8][20][21] |
| MDA-MB-231 | Breast Cancer | ~0.227 - 18 | [8][20][21] |
Detailed Experimental Protocols
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-documented protocols are essential. The following are detailed step-by-step methodologies for key assays used in the evaluation of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][10][22]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridopyrimidine derivatives and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2][4][5][9][23]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the number of cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Flow Cytometry for Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3][24]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for cytotoxic evaluation.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of pyridopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[20][21][22] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.
Recent studies have highlighted several key SAR trends:
-
Fusion with other heterocyclic rings: The cyclization of the pyridopyrimidine ring with other heterocycles, such as a pyrazole ring, has been shown to enhance anticancer activity.[3]
-
Substitution at specific positions: The introduction of specific moieties at certain positions of the pyridopyrimidine scaffold can significantly impact potency. For example, the incorporation of electron-withdrawing groups like fluoro and chloro substituents has been demonstrated to enhance anticancer efficacy.[12]
-
Hybridization with other pharmacophores: Combining the pyridopyrimidine core with other known anticancer pharmacophores, such as a benzylidine moiety, can lead to derivatives with potent cytotoxic effects.[3]
Caption: Key structure-activity relationships of pyridopyrimidine derivatives.
Conclusion
Novel pyridopyrimidine derivatives represent a highly promising avenue in the development of next-generation anticancer therapeutics. Their ability to target multiple oncogenic signaling pathways, coupled with the potential for synthetic modification to optimize potency and selectivity, underscores their therapeutic potential. This guide has provided a comparative framework for evaluating these novel compounds, grounded in experimental data and robust protocols. By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently advance the most promising pyridopyrimidine candidates through the drug discovery pipeline.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. biorxiv.org [biorxiv.org]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. benchchem.com [benchchem.com]
- 24. bosterbio.com [bosterbio.com]
Safety Operating Guide
Proper Disposal of 2-Chloropyrido[2,3-d]pyrimidine: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Chloropyrido[2,3-d]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. As a chlorinated, nitrogen-containing heterocycle, this compound requires careful management to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and regulatory compliance.
Understanding the Hazard Profile
This compound is a chlorinated pyridopyrimidine. While specific toxicological data for this compound is not extensively published, its structural similarity to 2-chloropyridine and the pyridine scaffold allows for a conservative assessment of its hazards.
Key Hazards:
-
Irritation: Based on data for analogous compounds, this compound should be considered an irritant to the skin and eyes.[1]
-
Toxicity: It should be handled as a substance that is harmful if ingested, inhaled, or absorbed through the skin.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[2]
-
Reactivity: This compound is incompatible with strong oxidizing agents and strong acids.[3]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen cyanide (HCN).[4][5]
Quantitative Hazard Data (Proxy Data from Pyridine)
| Hazard Parameter | Value | Source |
| OSHA PEL (8-hr TWA) | 5 ppm (15 mg/m³) | [NIOSH][1] |
| NIOSH REL (10-hr TWA) | 5 ppm (15 mg/m³) | [NIOSH][1][3] |
| ACGIH TLV (8-hr TWA) | 1 ppm | [ACGIH][4][6][7] |
| NIOSH IDLH | 1,000 ppm | [NIOSH][1][6] |
These values are for pyridine and should be used as a conservative reference for establishing safe handling procedures.
The Disposal Decision Workflow
Proper disposal begins with a systematic evaluation of the waste. The following workflow provides a logical progression from waste generation to final disposal.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
PART 3.1: Waste Characterization and Regulatory Compliance
The first and most critical step is to classify the waste in accordance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), or equivalent local regulations.
Procedure for Waste Characterization:
-
Identify the Waste Stream: Determine if the waste is the pure compound, a mixture, or contaminated material (e.g., gloves, weighing paper, silica gel).
-
Consult RCRA Lists: this compound is not specifically listed by name. However, as a halogenated organic compound, it falls under the category of "F-listed" wastes from non-specific sources if it is a spent solvent waste.[8][9][10][11][12][13]
-
Evaluate for Characteristics: Even if not a listed waste, it must be evaluated for the four characteristics of hazardous waste:
-
Ignitability: Unlikely for the solid compound.
-
Corrosivity: Not inherently corrosive, but solutions may be if prepared in strong acids or bases.[8]
-
Reactivity: Not expected to be reactive under normal conditions, but avoid mixing with incompatible materials.[14]
-
Toxicity: This is the most likely characteristic. A Toxicity Characteristic Leaching Procedure (TCLP) could be performed, but it is more practical and safer to assume it is toxic based on its structure and handle it as hazardous waste.[14]
-
Given its properties, waste containing this compound should be managed as hazardous waste .
PART 3.2: Segregation and Collection
Proper segregation is essential to prevent dangerous chemical reactions within the waste container.
Protocol for Waste Collection:
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE). The container must have a secure screw-top cap.
-
Label the Container: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ". Also, list all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.
-
Segregate Incompatible Wastes:
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates).
-
DO NOT mix with strong acids or bases in the same container, unless part of a specific neutralization protocol.
-
Collect halogenated organic wastes separately from non-halogenated wastes to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) office.[15][16]
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or contaminated solid this compound, contaminated personal protective equipment (PPE), and contaminated labware (e.g., weighing paper, pipette tips) in a designated solid waste container.
-
Liquid Waste: Collect solutions of this compound in a designated liquid waste container.
-
PART 3.3: On-Site Neutralization and Decontamination (for Spills and Residuals)
For small spills or decontaminating glassware, chemical neutralization can be an option before final disposal. The primary degradation pathway is likely hydrolysis of the chloro group.[17]
Decontamination of Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as halogenated liquid waste.
-
Wash the glassware with soap and water.
Small Spill Decontamination:
-
Ensure Safety: Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Absorb the Spill: If it is a solid, gently sweep it up. If it is a solution, absorb it with an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate the Surface: A 10% bleach solution (sodium hypochlorite) can be used to decontaminate non-metallic surfaces, as hypochlorite can oxidize the compound.[15][18] Allow a contact time of at least 10 minutes before wiping clean. For metallic surfaces, 70% ethanol can be used.[18]
-
Dispose of Debris: All materials used for cleanup (absorbent, wipes, gloves) must be placed in the designated solid hazardous waste container.
PART 3.4: Final Disposal
The ultimate disposal of this compound waste is through your institution's EHS program.
Procedure for Final Disposal:
-
Storage: Keep the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
High-Temperature Incineration: The preferred and most effective disposal method for chlorinated organic compounds is high-temperature incineration (typically >1100°C) equipped with afterburners and scrubbers.[19] This process ensures the complete destruction of the organic molecule and allows for the neutralization of the resulting acidic gases (HCl).
Conclusion
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. By understanding the compound's hazards, correctly classifying and segregating the waste, and following established institutional procedures, researchers can minimize risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of Dihydropyrido[2,3-d]pyrimidine Scaffolds via Aza-Claisen Rearrangement Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eurofinsus.com [eurofinsus.com]
- 11. providerlibrary.healthnetcalifornia.com [providerlibrary.healthnetcalifornia.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. practicegreenhealth.org [practicegreenhealth.org]
- 17. powertechjournal.com [powertechjournal.com]
- 18. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
